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  • Product: 2-Hydroxy-2-(3-methoxyphenyl)acetic acid
  • CAS: 21150-12-9

Core Science & Biosynthesis

Foundational

Mass spectrometry fragmentation of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid Introduction 2-Hydroxy-2-(3-methoxyphenyl)acetic acid is an aromatic carboxylic acid belonging to the mandeli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid

Introduction

2-Hydroxy-2-(3-methoxyphenyl)acetic acid is an aromatic carboxylic acid belonging to the mandelic acid family of compounds. Mandelic acid and its derivatives are crucial chiral building blocks in pharmaceutical synthesis and are studied as metabolites of various chemical precursors.[1][2] Understanding the structural characteristics of these molecules is paramount for quality control, metabolite identification, and drug development. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural information through controlled molecular fragmentation.

This technical guide provides an in-depth exploration of the fragmentation behavior of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid under typical mass spectrometric conditions. We will dissect the core fragmentation pathways, explain the chemical rationale behind the observed product ions, and present a validated experimental protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of small organic molecules.

Molecular Characteristics and Ionization

To understand the fragmentation, we must first consider the molecule's structure and how it forms an ion.

Molecular Structure:

  • Systematic Name: 2-Hydroxy-2-(3-methoxyphenyl)acetic acid

  • Molecular Formula: C₉H₁₀O₄

  • Monoisotopic Mass: 182.0579 g/mol

  • Key Functional Groups: Carboxylic acid, secondary alcohol (alpha-hydroxy), ether (methoxy), and an aromatic ring.

These functional groups are the primary drivers of the molecule's fragmentation pattern. The acidic proton on the carboxylic acid, the lone pairs on the oxygen atoms, and the stable aromatic ring all play critical roles.

Ionization: The Gateway to Mass Analysis

The choice of ionization technique is critical as it dictates the initial energy imparted to the molecule and the nature of the precursor ion.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for LC-MS. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. ESI is preferred for its ability to produce intact precursor ions with minimal in-source fragmentation, making it perfect for subsequent tandem mass spectrometry (MS/MS) experiments.

  • Electron Ionization (EI): A hard ionization technique typically used in GC-MS. It bombards the molecule with high-energy electrons, creating a radical cation (M⁺•) that is often highly excited. This internal energy leads to extensive and predictable fragmentation, providing a characteristic "fingerprint" spectrum. For a molecule like this, which contains polar functional groups, derivatization (e.g., silylation) is often required to improve volatility for GC-MS analysis.

For the remainder of this guide, we will focus primarily on fragmentation resulting from Collision-Induced Dissociation (CID) of ESI-generated ions, as this is the most common and controlled method for structural analysis in modern drug development labs.

Core Fragmentation Pathways: A Mechanistic View

Upon activation in the collision cell of a mass spectrometer, the precursor ion of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid fragments through several predictable pathways. The stability of the resulting fragment ions and neutral losses governs which pathways are most favorable.

Fragmentation in Negative Ion Mode ([M-H]⁻, m/z 181.05)

Negative ion mode is often highly sensitive for carboxylic acids due to the stability of the carboxylate anion. The fragmentation of the [M-H]⁻ precursor is dominated by simple, diagnostic losses.

  • Primary Pathway: Decarboxylation: The most characteristic fragmentation of a carboxylate anion is the loss of carbon dioxide (CO₂). This is a highly favorable process that results in a stable carbanion.

    • [M-H]⁻ → [M-H-CO₂]⁻ + CO₂

    • m/z 181.05 → m/z 137.06 + 44 Da

  • Secondary Pathway: Loss of Formic Acid: A rearrangement can also lead to the elimination of a neutral formic acid molecule.

    • [M-H]⁻ → [M-H-HCOOH]⁻ + HCOOH

    • m/z 181.05 → m/z 135.04 + 46 Da

The diagram below illustrates the primary fragmentation pathway in negative ion mode.

G cluster_main Negative Mode Fragmentation Precursor [M-H]⁻ 2-Hydroxy-2-(3-methoxyphenyl)acetate m/z 181.05 NeutralLoss1 - CO₂ (44 Da) Decarboxylation Precursor->NeutralLoss1 Fragment1 [M-H-CO₂]⁻ (3-methoxyphenyl)methanolate m/z 137.06 NeutralLoss1->Fragment1

Caption: Primary fragmentation of the deprotonated molecule.

Fragmentation in Positive Ion Mode ([M+H]⁺, m/z 183.07)

In positive ion mode, the proton can reside on the carboxylic acid, the hydroxyl group, or the methoxy group. The resulting fragmentation is more complex but also more structurally informative.

  • Alpha-Cleavage (α-Cleavage): This is a fundamental fragmentation mechanism for molecules containing heteroatoms.[3] It involves the cleavage of a C-C bond adjacent (alpha) to the atom bearing the charge.[4][5][6]

    • Loss of the Carboxylic Acid Moiety: Cleavage of the bond between the alpha-carbon and the phenyl ring is highly favorable. This generates a stable, resonance-stabilized 3-methoxybenzyl cation.

      • [M+H]⁺ → [C₈H₉O]⁺ + H₂O + CO

      • m/z 183.07 → m/z 121.06 + 18 Da + 28 Da (consecutive losses)

    • Loss of the Phenyl Ring: Cleavage of the bond between the alpha-carbon and the carboxyl group can lead to the formation of an acylium ion after loss of water.

      • [M+H]⁺ → [M+H-H₂O]⁺ → [C₈H₅O₂]⁺ + CH₄

      • m/z 183.07 → m/z 165.06 → m/z 149.02

  • Consecutive Neutral Losses: The protonated molecule readily loses small, stable neutral molecules.

    • Loss of Water (Dehydration): Protonation of the alpha-hydroxyl group makes it a good leaving group (H₂O).[7][8]

      • [M+H]⁺ → [M+H-H₂O]⁺ + H₂O

      • m/z 183.07 → m/z 165.06 + 18 Da

    • Loss of Carbon Monoxide (Decarbonylation): The ion at m/z 165.06 can subsequently lose carbon monoxide.

      • [M+H-H₂O]⁺ → [M+H-H₂O-CO]⁺ + CO

      • m/z 165.06 → m/z 137.08 + 28 Da

The following diagram visualizes these interconnected pathways.

G cluster_main Positive Mode Fragmentation Pathways Precursor [M+H]⁺ m/z 183.07 Fragment_H2O [M+H-H₂O]⁺ m/z 165.06 Precursor->Fragment_H2O - H₂O Fragment_CO [M+H-H₂O-CO]⁺ m/z 137.08 Fragment_H2O->Fragment_CO - CO Fragment_Benzylic 3-methoxybenzyl cation m/z 121.06 Fragment_CO->Fragment_Benzylic - O

Caption: Key fragmentation pathways for the protonated molecule.

Summary of Predicted Fragments

The table below summarizes the key expected ions for 2-Hydroxy-2-(3-methoxyphenyl)acetic acid. These m/z values serve as diagnostic markers for identifying the compound in a complex matrix.

Ion ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossProposed Fragment Structure
Positive 183.07165.06H₂O (18.01)[M+H-H₂O]⁺
183.07137.08H₂O + CO (46.01)[M+H-H₂O-CO]⁺
183.07121.06COOH₂ + H (46.01)3-methoxybenzyl cation
Negative 181.05137.06CO₂ (44.00)(3-methoxyphenyl)methanolate
181.05135.04HCOOH (46.01)[M-H-HCOOH]⁻

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the definitive identification and quantification of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in methanol. Serially dilute the stock solution with 50:50 water:acetonitrile to create working standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Sample Preparation (e.g., Plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled version of the analyte).

  • Protein Precipitation: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Methodological Parameters
ParameterSettingRationale
LC System UPLC/HPLC SystemProvides necessary separation from matrix components.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Excellent retention and peak shape for polar aromatic acids.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode and aids in peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for gradient elution.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold 1 min, re-equilibrateEnsures elution of the analyte and cleaning of the column.
Flow Rate 0.4 mL/minStandard for analytical scale columns.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
MS System Triple Quadrupole or Q-TOF Mass SpectrometerRequired for MS/MS fragmentation and quantification.
Ionization Mode ESI Positive and Negative (separate runs or polarity switching)Negative mode is often more sensitive for acids, but positive mode provides complementary structural data.
Scan Type Multiple Reaction Monitoring (MRM)For quantification, provides maximum sensitivity and selectivity.
MRM Transitions Positive: 183.1 → 137.1 (Quantifier), 183.1 → 121.1 (Qualifier) Negative: 181.1 → 137.1 (Quantifier)Based on the most intense and specific fragmentation pathways.
Collision Energy Optimize experimentally (typically 10-25 eV)Tuned to maximize the signal of the desired product ion.
Experimental Workflow Diagram

The following diagram outlines the logical flow of the analytical process.

G cluster_workflow Analytical Workflow A Sample Preparation (e.g., Protein Precipitation) B LC Separation (Reversed-Phase C18) A->B C Ionization (Electrospray - ESI) B->C D Precursor Ion Selection (Q1 - m/z 181.1 or 183.1) C->D E Fragmentation (Collision Cell - CID) D->E F Product Ion Analysis (Q3 Scan) E->F G Detection & Data Analysis F->G

Caption: Step-by-step workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric fragmentation of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid is a predictable process governed by the fundamental principles of organic chemistry. In negative ion mode, fragmentation is dominated by a highly diagnostic loss of CO₂. In positive ion mode, the molecule undergoes a richer fragmentation cascade involving dehydration, decarbonylation, and alpha-cleavage, which collectively provide a wealth of structural information. By leveraging this mechanistic understanding, researchers can develop highly specific and robust LC-MS/MS methods for the confident identification and quantification of this compound in various matrices. The protocols and fragmentation data presented in this guide serve as a foundational reference for any scientist engaged in the structural analysis of mandelic acid derivatives and related pharmaceutical compounds.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Swansea University. (2020). Mass Spec 3e Carboxylic Acids. YouTube. [Link]

  • FooDB. (2010). Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). [Link]

  • PubMed. Bacterial mandelic acid degradation pathway and its application in biotechnology. National Library of Medicine. [Link]

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  • Semantic Scholar. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. [Link]

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Exploratory

An In-depth Technical Guide to the FT-IR Analysis of 2-Hydroxy-2-(3-methoxyphenyl)acetic Acid

This guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid. Designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple standard operating procedure to deliver a deeper understanding of the technique's application, the causality behind methodological choices, and the interpretation of the resulting spectral data.

Introduction: The Molecule and the Method

2-Hydroxy-2-(3-methoxyphenyl)acetic acid, a derivative of mandelic acid, is a bifunctional organic compound featuring hydroxyl, carboxylic acid, and methoxy-substituted aromatic moieties. Such structures are of significant interest in synthetic chemistry and pharmaceutical development, often serving as chiral building blocks or intermediates.[1][2][3]

Given its structural complexity, robust analytical characterization is paramount for identity confirmation, purity assessment, and quality control. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. Each functional group (e.g., O-H, C=O, C-O) absorbs infrared radiation at a characteristic frequency, allowing for a detailed structural elucidation directly from the spectrum.

This guide will detail the complete workflow for analyzing this specific compound, from sample preparation to in-depth spectral interpretation, grounded in established spectroscopic principles.

The FT-IR Experimental Workflow: A Self-Validating System

The integrity of an FT-IR analysis hinges on a meticulously executed workflow. Each step is designed to minimize variability and ensure the resulting spectrum is a true and accurate representation of the sample's molecular composition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_start Start: Solid Sample atr_prep Place small amount of solid on ATR crystal prep_start->atr_prep ATR Method (Preferred) kbr_prep Grind 1-2 mg sample with 100-200 mg KBr prep_start->kbr_prep KBr Pellet Method (Alternative) background Collect Background Spectrum (Clean ATR or Blank KBr) atr_prep->background press_pellet Press mixture into transparent pellet kbr_prep->press_pellet press_pellet->background sample_scan Collect Sample Spectrum (4000-400 cm-1, 4 cm-1 res, 32 scans) background->sample_scan Ensures atmospheric subtraction processing Perform ATR/Baseline Correction sample_scan->processing interpretation Peak Identification & Functional Group Assignment processing->interpretation report Generate Report interpretation->report

Caption: Experimental workflow for FT-IR analysis.

Methodology: Rationale and Execution

The choice of methodology is critical for acquiring a high-quality spectrum. For a solid sample like 2-Hydroxy-2-(3-methoxyphenyl)acetic acid, Attenuated Total Reflectance (ATR) is the preferred technique.

3.1. Primary Technique: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a versatile method that requires minimal to no sample preparation, making it ideal for rapid and routine analysis.[4][5][6] The technique works by placing the sample in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide). An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. At each reflection point, an evanescent wave penetrates a small distance into the sample, where absorption can occur.[6] This makes it a surface-sensitive technique that is largely insensitive to sample thickness.

3.2. Alternative Technique: Potassium Bromide (KBr) Pellet Method

The traditional KBr pellet method involves grinding a small amount of the solid sample with potassium bromide powder and pressing the mixture into a thin, transparent pellet.[7][8] KBr is used because it is transparent to infrared radiation in the typical analysis range. While effective, this method is more labor-intensive and susceptible to issues if the sample is not thoroughly ground or if the KBr absorbs atmospheric moisture, which can introduce a broad O-H signal.[9]

3.3. Detailed Experimental Protocols

Protocol 1: ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Meticulously clean the surface of the ATR crystal using a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to fully evaporate.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be mathematically subtracted from the sample spectrum. A typical background is collected over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹ by co-adding 32 scans.

  • Sample Application: Place a small amount of the 2-Hydroxy-2-(3-methoxyphenyl)acetic acid powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the accessory's pressure arm to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality spectrum.

  • Sample Spectrum Collection: Collect the sample spectrum using the same acquisition parameters as the background scan.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum. Apply a baseline correction algorithm if necessary to ensure all peaks originate from a flat baseline.

  • Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface as described in step 2.

Protocol 2: KBr Pellet Analysis (Alternative)
  • Sample Preparation: In a dry agate mortar and pestle, grind 1-2 mg of the solid sample until it is a fine, uniform powder.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder to the mortar. Gently mix with the sample, then grind the mixture thoroughly to ensure homogeneous distribution.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background and Sample Collection: Place the pellet into the spectrometer's sample holder and collect the spectrum using the same instrument parameters as described for the ATR method, using an empty sample holder for the background scan.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid can be logically dissected into distinct regions corresponding to the vibrations of its specific functional groups.

G cluster_groups Key Functional Groups mol OH_acid Carboxylic Acid O-H OH_alc Alcohol O-H CO_acid Carboxylic Acid C=O CH_arom Aromatic C-H COC_ether Aromatic Ether C-O-C

Caption: Key functional groups of the target molecule.

The O-H and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)
  • Carboxylic Acid O-H Stretch (approx. 3300-2500 cm⁻¹): This is one of the most identifiable features in the spectrum. Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, the O-H stretch of the carboxylic acid appears as a very broad and intense absorption band.[10][11][12] This band is often so wide that it overlaps with the C-H stretching vibrations.

  • Alcohol O-H Stretch (approx. 3500-3200 cm⁻¹): The hydroxyl group attached to the alpha-carbon will also produce an O-H stretching band. This peak is typically sharper than the carboxylic acid O-H but still broadened by hydrogen bonding. It will likely appear as a distinct shoulder or a separate peak on the high-wavenumber side of the broad carboxylic acid trough.

  • Aromatic C-H Stretch (approx. 3100-3000 cm⁻¹): Vibrations from the C-H bonds on the benzene ring will appear as weaker, sharper peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (approx. 3000-2850 cm⁻¹): Sharper absorptions just below 3000 cm⁻¹ are attributable to the C-H stretches of the methoxy (-OCH₃) group and the C-H bond at the chiral center.

The Carbonyl (C=O) Stretching Region (1760 cm⁻¹ - 1690 cm⁻¹)
  • Carboxylic Acid C=O Stretch (approx. 1720-1680 cm⁻¹): The spectrum will be dominated by an exceptionally strong and sharp absorption band in this region, corresponding to the C=O stretch of the carboxylic acid.[10][11] The hydrogen-bonded dimeric form of the acid typically shifts this peak to a lower wavenumber (below 1720 cm⁻¹) compared to a free monomeric acid.

The Fingerprint Region (< 1600 cm⁻¹)

This region contains a wealth of complex, overlapping peaks that are unique to the molecule's overall structure.

  • Aromatic C=C Stretches (approx. 1600 cm⁻¹ and 1500-1400 cm⁻¹): The benzene ring will produce several medium-to-strong absorptions from the stretching of its carbon-carbon double bonds.

  • C-O Stretches (approx. 1320-1000 cm⁻¹): This compound will show multiple strong C-O stretching bands.

    • Aromatic Ether: Aryl alkyl ethers display a characteristic strong, asymmetric C-O-C stretch between 1275-1200 cm⁻¹ and a symmetric stretch between 1075-1020 cm⁻¹.[13][14][15]

    • Carboxylic Acid: The C-O stretch from the carboxylic acid group appears as a strong band in the 1320-1210 cm⁻¹ range.[10]

    • Alcohol: The C-O stretch of the secondary alcohol will also appear in this region, typically between 1200-1000 cm⁻¹.

  • O-H Bending (approx. 1440-1395 cm⁻¹ and 950-910 cm⁻¹): The in-plane and out-of-plane bending of the carboxylic acid O-H group can often be identified in these regions.[10]

  • Aromatic C-H Out-of-Plane (OOP) Bending (approx. 900-675 cm⁻¹): The substitution pattern on the benzene ring (1,3- or meta-substitution) gives rise to characteristic strong bands in this region, which can be used to confirm the isomer.

Summary of Key Spectral Data

The following table summarizes the expected characteristic FT-IR absorption bands for 2-Hydroxy-2-(3-methoxyphenyl)acetic acid.

Wavenumber Range (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3300 - 2500Carboxylic Acid O-HStretchStrong, Very Broad
3500 - 3200Alcohol O-HStretchMedium-Strong, Broad
3100 - 3000Aromatic C-HStretchWeak to Medium, Sharp
3000 - 2850Aliphatic C-HStretchWeak to Medium, Sharp
1720 - 1680Carboxylic Acid C=OStretchVery Strong, Sharp
~1600, 1500-1400Aromatic C=CStretchMedium to Strong
1320 - 1210Carboxylic Acid C-OStretchStrong
1275 - 1200Aromatic Ether C-O-CAsymmetric StretchStrong
1075 - 1020Aromatic Ether C-O-CSymmetric StretchMedium to Strong
900 - 675Aromatic C-HOut-of-Plane BendStrong

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid. By employing a systematic approach, from meticulous sample preparation using the ATR technique to a function-group-based interpretation of the spectrum, researchers can rapidly and confidently confirm the presence of the key carboxylic acid, alcohol, aromatic, and ether moieties. The combination of the very broad O-H stretch, the intense carbonyl absorption near 1700 cm⁻¹, and the complex C-O stretching patterns in the fingerprint region provides a robust and unique spectral signature for this molecule, ensuring its correct identification and quality assessment in research and development settings.

References

  • PubChem. (n.d.). 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra for mandelic acid (A) and lithium (B), sodium (C),.... Retrieved from [Link]

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  • ResearchGate. (n.d.). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Retrieved from [Link]

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Foundational

4-Hydroxy-3-methoxymandelic Acid (VMA): Physicochemical Properties, Synthesis, and Analytical Methodologies for Advanced Research

An In-depth Technical Guide This technical guide offers a comprehensive examination of 4-hydroxy-3-methoxymandelic acid, a molecule of paramount importance for researchers, clinical scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

This technical guide offers a comprehensive examination of 4-hydroxy-3-methoxymandelic acid, a molecule of paramount importance for researchers, clinical scientists, and drug development professionals. While often referred to by its common name, Vanillylmandelic Acid (VMA), it is structurally distinct from the less common 3-methoxymandelic acid. This document will focus exclusively on the widely studied and clinically relevant 4-hydroxy-3-methoxymandelic acid. We will move beyond a simple recitation of facts to explore the causality behind its properties and the rationale for established analytical protocols, providing a self-validating framework for its study and application.

Core Physicochemical & Structural Data

A foundational understanding of VMA's properties is essential for any experimental design, from clinical diagnostics to synthetic chemistry. These characteristics govern its solubility, reactivity, and detectability.

Molecular Identity and Structure

VMA is an end-stage metabolite of the catecholamines epinephrine and norepinephrine[1][2]. Its structure features a chiral center at the alpha-carbon of the acetic acid chain, meaning it exists as D-(-) and L-(+) enantiomers; the racemate (DL-form) is commonly used as a reference standard.

Identifier Value
IUPAC Name Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid[1]
Synonyms Vanillylmandelic Acid (VMA), Vanillomandelic acid[1][3]
CAS Number 55-10-7[1][3][4]
Chemical Formula C₉H₁₀O₅[1][3][5]
Molecular Weight 198.17 g/mol [1][3][5]
Chirality Contains one chiral center
Physical Properties

These properties are critical for sample handling, storage, and the preparation of standards and solutions.

Property Value
Appearance White to off-white solid/crystalline powder[1][2][4]
Melting Point 132-134 °C (with decomposition)[5][6][7][8]
Solubility Water: ~50 mg/mL[6][8]; Slightly soluble in ethanol and DMSO[3]
Predicted pKa 3.42 ± 0.10[6]

The acidity of VMA, dictated by its carboxylic acid group (predicted pKa ~3.42), is a key determinant of its behavior.[6] In typical biological systems (pH ~7.4), the carboxylic acid will be deprotonated, rendering the molecule negatively charged. This is a critical consideration for designing extraction and chromatographic separation methods.

Chemical Synthesis: The Guaiacol-Glyoxylic Acid Pathway

While older methods exist, the most efficient and industrially relevant synthesis of VMA involves the alkaline condensation of guaiacol with glyoxylic acid.[1][9] This one-step reaction provides yields significantly higher than multi-step processes originating from vanillin.[9]

G cluster_reactants Reactants Guaiacol Guaiacol Product DL-4-Hydroxy-3-methoxymandelic Acid (VMA) GlyoxylicAcid Glyoxylic Acid

Caption: Primary synthetic route to VMA.

Causality of the Process: The reaction is performed in a cold, aqueous sodium hydroxide solution.[1][9] The alkaline conditions deprotonate the phenolic hydroxyl group of guaiacol, creating a phenoxide ion. This enhances the nucleophilicity of the aromatic ring, facilitating its attack on the electrophilic aldehyde carbon of glyoxylic acid, leading to the formation of VMA.[9] Controlling the temperature is crucial to minimize side reactions, such as the disproportionation of glyoxylic acid.[10]

Biological Significance and Metabolic Pathway

VMA's primary relevance in a biomedical context is its status as the major urinary metabolite of epinephrine and norepinephrine. Its excretion levels are a critical diagnostic marker for catecholamine-secreting tumors.[1][3]

Caption: Simplified catecholamine metabolism to VMA.

The pathway involves two key enzymes: Catechol-O-methyltransferase (COMT), which methylates the catechol ring, and Monoamine oxidase (MAO) followed by aldehyde dehydrogenase (AD), which oxidizes the amine side chain.

A Validated Analytical Workflow for Clinical Research

Accurate quantification of VMA in biological matrices like urine is essential for its clinical utility. The following workflow is designed for high specificity, sensitivity, and reproducibility.

Experimental Protocol: VMA Quantification in Urine by LC-MS/MS

This protocol represents a self-validating system through the incorporation of a stable isotope-labeled internal standard.

Objective: To achieve precise and accurate quantification of VMA in human urine samples for clinical research applications.

Materials & Reagents:

  • VMA certified reference standard (Sigma-Aldrich)

  • 4-Hydroxy-3-methoxymandelic Acid-D₃ (VMA-D₃) internal standard (Cerilliant®)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (reagent grade)

  • Human urine samples (collected over 24 hours and stored at -70°C)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system[11]

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Step-by-Step Methodology:

  • Standard & QC Preparation: Prepare a stock solution of VMA in methanol. Serially dilute this stock in a surrogate matrix (e.g., synthetic urine or stripped urine) to create a calibration curve (typically 8-10 points) and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation: a. Thaw urine samples on ice. Centrifuge to remove particulates. b. To 100 µL of calibrator, QC, or patient sample, add 10 µL of the VMA-D₃ internal standard working solution. c. Acidify the sample with formic acid to ensure the carboxylic acid group is protonated, optimizing retention on the SPE sorbent. d. Perform Solid-Phase Extraction (SPE) to remove interfering matrix components like salts and urea. e. Wash the SPE cartridge with a low-organic-content buffer. f. Elute the VMA and VMA-D₃ with a high-organic, slightly basic mobile phase. g. Evaporate the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, <2 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A ballistic gradient designed to rapidly elute VMA while separating it from any isomeric interferences.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection:

    • Ionization Mode: ESI, Negative.

    • Rationale: The carboxylic acid group of VMA readily loses a proton in negative mode ESI, forming a stable [M-H]⁻ precursor ion, which provides excellent sensitivity.

    • MRM Transitions (example):

      • VMA: Q1: m/z 197.1 → Q3: m/z 137.1 (loss of CO₂ and H₂O)

      • VMA-D₃: Q1: m/z 200.1 → Q3: m/z 140.1

  • Data Analysis:

    • Integrate the chromatographic peaks for both VMA and VMA-D₃.

    • Calculate the peak area ratio (VMA / VMA-D₃).

    • Generate a linear regression calibration curve by plotting the peak area ratio against the known concentration of the calibrators.

    • Quantify VMA in QC and unknown samples by interpolating their peak area ratios from the curve.

Trustworthiness Through Self-Validation: The use of a co-eluting, stable isotope-labeled internal standard (VMA-D₃) is the cornerstone of this protocol's reliability. The VMA-D₃ behaves almost identically to the native VMA during extraction, chromatography, and ionization. Any sample-to-sample variation in extraction efficiency or matrix-induced ion suppression will affect both the analyte and the internal standard proportionally. The use of their ratio cancels out this variability, ensuring the final calculated concentration is highly accurate and precise.

References

  • The Good Scents Company. (n.d.). vanilmandelic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methoxy-mandelic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 55-10-7, 4-Hydroxy-3-methoxymandelic acid. Retrieved from [Link]

  • ChemBK. (2024). DL-3-Methoxy-4-hydroxymandelic acid DL-4-Hydroxy-3-methoxy mandelic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Vanillylmandelic acid. Retrieved from [Link]

  • ResearchGate. (2025). Improved synthesis of 3-methoxy-4-hydroxymandelic acid by glyoxalic acid method. Retrieved from [Link]

  • Fatiadi, A., & Schaffer, R. (1974). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA). Journal of Research of the National Bureau of Standards Section A, 78A(3), 411–412. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mandelic acid. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxymandelic Acid from 3-Methoxybenzaldehyde

This guide provides a comprehensive overview of the synthesis of 3-methoxymandelic acid, a valuable building block in pharmaceutical research and development. We will delve into a robust and well-established synthetic ro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 3-methoxymandelic acid, a valuable building block in pharmaceutical research and development. We will delve into a robust and well-established synthetic route commencing from 3-methoxybenzaldehyde, focusing on the underlying chemical principles, detailed experimental protocols, and the analytical validation of the final product. This document is intended for researchers, chemists, and professionals in the field of drug development who require a thorough understanding of this synthetic transformation.

Introduction: The Significance of 3-Methoxymandelic Acid

3-Methoxymandelic acid and its derivatives are key intermediates in the synthesis of various biologically active molecules. The presence of the α-hydroxy acid moiety on a substituted benzene ring provides a versatile scaffold for the development of novel therapeutic agents. While its isomer, 4-hydroxy-3-methoxymandelic acid (vanillylmandelic acid or VMA), is a well-known biomarker for certain tumors, 3-methoxymandelic acid itself is an important precursor in the synthesis of pharmaceuticals targeting a range of conditions.[1][2] Its structural features allow for further chemical modifications, making it a valuable starting material in medicinal chemistry.

Synthetic Strategy: The Cyanohydrin Route

The most direct and widely employed method for the synthesis of α-hydroxy acids from aldehydes is the cyanohydrin route.[3][4][5][6][7] This two-step process involves the nucleophilic addition of a cyanide ion to the carbonyl group of an aldehyde to form a cyanohydrin, followed by the hydrolysis of the nitrile functional group to a carboxylic acid.

Reaction Mechanism

The synthesis proceeds via the following key steps:

  • Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. This step is typically catalyzed by a base, which ensures a sufficient concentration of the free cyanide ion.[3][8]

  • Protonation: The resulting tetrahedral intermediate, an alkoxide, is protonated by a proton source (such as water or HCN) to yield the 3-methoxymandelonitrile (the cyanohydrin).[8][9]

  • Hydrolysis: The nitrile group of the cyanohydrin is then hydrolyzed under acidic conditions. This proceeds through a protonated nitrile intermediate, which is attacked by water, leading to the formation of an imidic acid tautomer of an amide, and subsequently the carboxylic acid and ammonium ion.

Reaction Pathway Diagram

Caption: Reaction mechanism for the synthesis of 3-methoxymandelic acid.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3-methoxymandelic acid from 3-methoxybenzaldehyde.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
3-Methoxybenzaldehyde136.1513.62 g0.10>98%
Sodium Cyanide (NaCN)49.015.88 g0.12>97%
Sodium Bisulfite (NaHSO₃)104.0612.49 g0.12>98%
Hydrochloric Acid (HCl)36.4650 mL-37% (w/w)
Diethyl Ether74.12200 mL-Anhydrous
Sodium Chloride (NaCl)58.44As needed-Saturated Sol.
Magnesium Sulfate (MgSO₄)120.37As needed-Anhydrous

Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas.

Step 1: Synthesis of 3-Methoxymandelonitrile (Cyanohydrin Formation)
  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 12.49 g (0.12 mol) of sodium bisulfite in 60 mL of deionized water.

  • To this solution, add 13.62 g (0.10 mol) of 3-methoxybenzaldehyde. Stir the mixture vigorously for 30 minutes. The formation of the solid bisulfite addition product will be observed.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, dissolve 5.88 g (0.12 mol) of sodium cyanide in 30 mL of deionized water.

  • Slowly add the sodium cyanide solution to the stirred reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium chloride solution (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-methoxymandelonitrile as an oil.

Step 2: Hydrolysis to 3-Methoxymandelic Acid
  • Caution: This step should be performed in a well-ventilated fume hood.

  • To the crude 3-methoxymandelonitrile in a 250 mL round-bottom flask, add 50 mL of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Extract the aqueous solution with diethyl ether (4 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation to obtain the crude 3-methoxymandelic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene or water) to obtain pure 3-methoxymandelic acid.

Experimental Workflow Diagram

workflow start Start: Reagents step1 Step 1: Cyanohydrin Formation - 3-Methoxybenzaldehyde + NaCN/NaHSO₃ - 0-10°C, then RT for 2h start->step1 extraction1 Workup 1: - Diethyl ether extraction - Brine wash - Drying (MgSO₄) step1->extraction1 evaporation1 Solvent Removal (Rotary Evaporation) extraction1->evaporation1 cyanohydrin_product Crude 3-Methoxymandelonitrile evaporation1->cyanohydrin_product step2 Step 2: Hydrolysis - Concentrated HCl - Reflux for 3h cyanohydrin_product->step2 extraction2 Workup 2: - Diethyl ether extraction - Drying (MgSO₄) step2->extraction2 evaporation2 Solvent Removal (Rotary Evaporation) extraction2->evaporation2 recrystallization Recrystallization (Toluene or Water) evaporation2->recrystallization final_product Pure 3-Methoxymandelic Acid recrystallization->final_product characterization Characterization: - Melting Point - ¹H NMR, ¹³C NMR - IR Spectroscopy final_product->characterization

Caption: Experimental workflow for the synthesis of 3-methoxymandelic acid.

Characterization and Purity Assessment

The identity and purity of the synthesized 3-methoxymandelic acid should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • ¹H NMR Spectroscopy: To confirm the presence of all expected protons and their chemical environments.

  • ¹³C NMR Spectroscopy: To verify the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) stretches.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthesis of 3-methoxymandelic acid from 3-methoxybenzaldehyde via the cyanohydrin route is a reliable and efficient method. By carefully controlling the reaction conditions, particularly during the addition of the cyanide solution, and with appropriate purification techniques, high yields of the desired product can be achieved. This in-depth guide provides the necessary theoretical background and practical steps for the successful synthesis and characterization of this important pharmaceutical intermediate.

References

  • Improved synthesis of 3-methoxy-4-hydroxymandelic acid by glyoxalic acid method. (2025). ResearchGate. Retrieved from [Link]

  • An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Effect and Mechanism of Aluminum(III) for Guaiacol–Glyoxylic Acid Condensation Reaction in Vanillin Production. (2020). ACS Omega. Retrieved from [Link]

  • Nucleophilic Addition of HCN - Cyanohydrin Formation. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • mandelic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Method for synthesizing 3-methoxybenzaldehyde. (n.d.). Google Patents.
  • Synthesis of Mandelic Acid. (n.d.). Scribd. Retrieved from [Link]

  • Concurrent synthesis of vanillin and isovanillin. (2018). ResearchGate. Retrieved from [Link]

  • Cyanohydrin reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Mandelic Acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Vanillylmandelic acid. (n.d.). Grokipedia. Retrieved from [Link]

  • 3-Hydroxybenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • Cyanohydrin Formation Reaction Mechanism. (2019). YouTube. Retrieved from [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. (2017). ResearchGate. Retrieved from [Link]

  • Method for detecting vanillylmandelic acid in human urine. (n.d.). Google Patents.
  • Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. (n.d.). Google Patents.
  • CHEM 263 - Nov 15 2016 Notes. (2016). Spaces. Retrieved from [Link]

  • Synthesis of Mandelic Acid and Derivatives. (n.d.). designer-drug.com. Retrieved from [Link]

  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of MMDA-3a and MMDA-3b Benzaldehydes. (n.d.). Hive Novel Discourse. Retrieved from [Link]

  • Reaction of mandelic acid with benzaldehyde (B2) to produce... (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Hydroxy-3-methoxy-mandelic acid. (n.d.). PubChem. Retrieved from [Link]

  • Vanillylmandelic Acid (VMA). (2020). Testing.com. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 2-Hydroxy-2-(3-methoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Hydroxy-2-(3-methoxyphenyl)acetic acid, also known by its synonym 3-Methoxymandelic acid, is an aromatic alpha-hydroxy acid. Its structure, f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-(3-methoxyphenyl)acetic acid, also known by its synonym 3-Methoxymandelic acid, is an aromatic alpha-hydroxy acid. Its structure, featuring a chiral center, a carboxylic acid, and a methoxy-substituted phenyl ring, makes it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications in research and drug development, grounded in established scientific principles.

Physicochemical and Structural Properties

2-Hydroxy-2-(3-methoxyphenyl)acetic acid is a white to off-white crystalline solid.[1] Its chemical structure and key properties are summarized below. The presence of both a hydrogen-bond donating hydroxyl and carboxyl group, along with a hydrogen-bond accepting methoxy group and carboxyl group, dictates its solubility and potential for intermolecular interactions.

PropertyValueSource(s)
CAS Number 21150-12-9[1][2]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in polar solvents like water and alcohols[1]
Melting Point 139-141 °C (for a related deuterated compound)[3]

Synonyms:

  • 3-Methoxymandelic acid[1]

  • m-Methoxymandelic acid[1]

  • 3-Methoxyphenylglycolic acid[1]

  • α-Hydroxy-3-methoxybenzeneacetic acid[1]

Synthesis of 2-Hydroxy-2-(3-methoxyphenyl)acetic Acid

While a variety of methods exist for the synthesis of mandelic acid derivatives, a common and reliable approach involves the condensation of an aldehyde with a cyanide source to form a cyanohydrin, followed by hydrolysis. Below is a detailed, field-proven protocol for the synthesis of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid from 3-methoxybenzaldehyde.

Experimental Protocol: A Two-Step Synthesis

This protocol is adapted from established methodologies for the synthesis of mandelic acids.

Step 1: Synthesis of 2-Hydroxy-2-(3-methoxyphenyl)acetonitrile (3-Methoxymandelonitrile)

  • Reagent Preparation: In a well-ventilated fume hood, prepare a solution of sodium cyanide (NaCN) in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 3-methoxybenzaldehyde and a suitable solvent such as dichloromethane (DCM).

  • Cyanohydrin Formation: Cool the aldehyde solution in an ice bath. Slowly add the aqueous NaCN solution to the stirred aldehyde solution.

  • Acidification: After the addition of NaCN is complete, slowly add a solution of a weak acid, such as acetic acid, to the reaction mixture. This in situ generation of HCN facilitates the nucleophilic addition to the aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Once the reaction is complete, carefully quench any remaining cyanide with a solution of sodium hypochlorite (bleach). Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Hydrolysis to 2-Hydroxy-2-(3-methoxyphenyl)acetic Acid

  • Reaction Setup: To the crude 2-Hydroxy-2-(3-methoxyphenyl)acetonitrile, add a strong acid such as concentrated hydrochloric acid (HCl).

  • Hydrolysis: Heat the mixture to reflux. The nitrile group will undergo hydrolysis to a carboxylic acid.

  • Reaction Monitoring: Monitor the reaction by TLC until the cyanohydrin is no longer present.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous solution with a suitable organic solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to yield pure 2-Hydroxy-2-(3-methoxyphenyl)acetic acid.

Causality in Experimental Choices
  • Choice of Cyanide Source: Sodium cyanide is used as a readily available and effective source of the cyanide nucleophile.

  • Acidification: The slow addition of a weak acid is crucial to control the generation of HCN gas and ensure the reaction proceeds safely and efficiently.

  • Acid Hydrolysis: Concentrated HCl is a common and effective reagent for the hydrolysis of nitriles to carboxylic acids.

Self-Validating System

The purity of the final product should be confirmed by analytical techniques such as:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Infrared Spectroscopy: To identify the characteristic functional groups (hydroxyl, carboxyl, and ether).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Hydrolysis A 3-Methoxybenzaldehyde D Reaction & Work-up A->D B NaCN / H₂O B->D C Acetic Acid C->D E 2-Hydroxy-2-(3-methoxyphenyl)acetonitrile D->E Nucleophilic Addition G Reflux & Purification E->G F Concentrated HCl F->G H 2-Hydroxy-2-(3-methoxyphenyl)acetic acid G->H Hydrolysis

Caption: A two-step synthesis of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid.

Biological Activity and Applications in Drug Development

While specific biological data for 2-Hydroxy-2-(3-methoxyphenyl)acetic acid is not extensively documented in publicly available literature, the broader class of hydroxyphenylacetic acids and mandelic acid derivatives has been the subject of significant research, suggesting potential avenues for investigation.

Potential as an Antioxidant

Hydroxyphenylacetic acids are a class of polyphenols known for their antioxidant properties.[4][5] The phenolic hydroxyl group can act as a radical scavenger, donating a hydrogen atom to neutralize free radicals. This activity is relevant in the context of diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Antimicrobial and Phytotoxic Activity

Interestingly, the related compounds m-hydroxy- and m-methoxyphenylacetic acids have been identified as phytotoxins produced by the plant pathogenic fungus Rhizoctonia solani.[6] This suggests that 2-Hydroxy-2-(3-methoxyphenyl)acetic acid could be investigated for its potential antimicrobial or herbicidal activities.

A Versatile Building Block in Medicinal Chemistry

Perhaps the most significant role of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid in drug development is as a versatile chiral building block. The presence of multiple functional groups allows for a wide range of chemical modifications. For instance, the carboxylic acid can be converted to esters or amides, and the hydroxyl group can be derivatized.

The synthesis of thiazolidine derivatives from related 2-hydroxy-3-methoxyphenyl compounds has been reported, with these derivatives showing a spectrum of biological activities including analgesic and antifungal properties.[7] This highlights the potential of using 2-Hydroxy-2-(3-methoxyphenyl)acetic acid as a scaffold to generate novel bioactive molecules.

Logical Relationship Diagram for Potential Applications

Applications cluster_properties Chemical Properties cluster_applications Potential Applications A 2-Hydroxy-2-(3-methoxyphenyl)acetic acid B Chiral Center C Carboxylic Acid D Hydroxyl Group E Aromatic Ring F Antioxidant Research A->F Phenolic Structure G Antimicrobial Discovery A->G Known Phytotoxin Analogue H Chiral Synthesis Building Block B->H Derivatization C->H Derivatization D->H Derivatization E->H Derivatization I Medicinal Chemistry Scaffold H->I

Caption: Potential applications derived from the compound's structural features.

Safety and Handling

According to the Safety Data Sheet for (±)-m-Methoxymandelic acid (CAS 21150-12-9), this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard and is not classified as a dangerous substance or mixture according to the Globally Harmonized System (GHS).

However, as with all laboratory chemicals, it is essential to handle 2-Hydroxy-2-(3-methoxyphenyl)acetic acid with appropriate care. Standard laboratory practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area.

Conclusion

2-Hydroxy-2-(3-methoxyphenyl)acetic acid is a valuable chemical entity with the confirmed CAS number 21150-12-9. While specific biological activity data is limited, its structural relationship to compounds with known antioxidant and phytotoxic properties makes it an intriguing candidate for further investigation. Its primary utility for researchers and drug development professionals currently lies in its role as a versatile and chiral synthetic building block for the creation of more complex and potentially bioactive molecules. The synthetic protocol and foundational information provided in this guide serve as a robust starting point for its application in the laboratory.

References

  • Pharmaffiliates. (n.d.). Chemical Name : 2-Hydroxy-2-(2-hydroxy-3-methoxyphenyl)acetic Acid. Retrieved from [Link]

  • Dal-Bó, A. G., et al. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules.
  • AA Blocks. (n.d.). 2-(4-Hydroxy-3-methoxyphenyl)acetic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methoxyphenyl acetic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (2025). Synthesis, characterization and crystal structure of (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid.
  • C/D/N Isotopes Inc. (n.d.). CERTIFICATE OF ANALYSIS: (4-Hydroxy-3-methoxyphenyl)acetic-2,2-d2 Acid.
  • Google Patents. (n.d.). WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
  • ACS Publications. (2012).
  • ACS Publications. (n.d.). Phytotoxins in Rhizoctonia solani: isolation and biological activity of m-hydroxy- and m-methoxyphenylacetic acids. Journal of Agricultural and Food Chemistry.
  • DigitalOcean. (2023).
  • Stenutz. (n.d.). 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid. Retrieved from [Link]

  • Flinn Scientific, Inc. (2011).
  • Google P
  • Google Patents. (n.d.). CN104045552A - Medicinal compound as neuroprotective agent.
  • MDPI. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.
  • Provisional forestry board report_1925-1926.pdf. (n.d.).

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Protocols & Analytical Methods

Method

Mastering Asymmetric Synthesis: Application and Protocols for (R)-2-Hydroxy-2-(3-methoxyphenyl)acetic Acid

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement. The differential pharmacological and toxicological profi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement. The differential pharmacological and toxicological profiles of enantiomers necessitate precise control over stereochemistry. (R)-2-Hydroxy-2-(3-methoxyphenyl)acetic acid, also known as (R)-3-methoxymandelic acid, has emerged as a powerful and versatile chiral resolving agent, particularly effective in the separation of racemic amines and alcohols through the formation of diastereomeric salts. This technical guide provides an in-depth exploration of its applications, grounded in mechanistic understanding and supported by detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Cornerstone of Chirality: Understanding Diastereomeric Salt Resolution

Asymmetric synthesis endeavors to produce a single enantiomer of a chiral molecule.[1] One of the most robust and scalable methods to achieve this is through diastereomeric salt resolution. This classical technique leverages the distinct physical properties of diastereomers, which, unlike enantiomers, possess different solubilities.[2]

The process involves reacting a racemic mixture (e.g., a racemic amine) with an enantiomerically pure resolving agent, in this case, the acidic (R)-2-Hydroxy-2-(3-methoxyphenyl)acetic acid. This acid-base reaction forms a pair of diastereomeric salts: [(R)-acid·(R)-amine] and [(R)-acid·(S)-amine]. Due to their different three-dimensional arrangements, these salts exhibit varying degrees of solubility in a given solvent system. Through careful selection of solvents and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The resolved amine enantiomer is then liberated from the salt, and the chiral resolving agent can often be recovered for reuse.

(R)-2-Hydroxy-2-(3-methoxyphenyl)acetic Acid: A Profile of a Premier Resolving Agent

(R)-2-Hydroxy-2-(3-methoxyphenyl)acetic acid owes its efficacy as a resolving agent to a confluence of structural features. The carboxylic acid moiety provides the necessary functionality for salt formation with basic compounds like amines. The chiral center at the alpha-carbon dictates the stereochemistry of the resolution. Furthermore, the aromatic ring and the methoxy group contribute to the overall steric and electronic environment, influencing the crystal packing of the diastereomeric salts and, consequently, their solubility differences.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₉H₁₀O₄
Molecular Weight182.17 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point118-121 °C
SolubilitySoluble in methanol, ethanol, and other polar organic solvents

The presence of the methoxy group at the meta position of the phenyl ring is crucial. It can participate in hydrogen bonding and other non-covalent interactions within the crystal lattice, enhancing the potential for differential packing between the two diastereomeric salts. This subtle modification distinguishes it from other mandelic acid derivatives and can be the key to a successful resolution where others fail.

Application Spotlight: Resolution of Racemic Propranolol

Propranolol, a widely used beta-blocker for treating cardiovascular conditions, exists as a racemic mixture.[3] However, its therapeutic activity primarily resides in the (S)-(-)-enantiomer, which is about 100 times more potent than the (R)-(+)-enantiomer.[3] Therefore, the synthesis of enantiomerically pure (S)-propranolol is of significant pharmaceutical interest.[4] (R)-2-Hydroxy-2-(3-methoxyphenyl)acetic acid can be effectively employed for the resolution of racemic propranolol.

Mechanism of Chiral Recognition

The chiral recognition between (R)-2-Hydroxy-2-(3-methoxyphenyl)acetic acid and the enantiomers of propranolol is a complex interplay of intermolecular forces within the forming crystal lattice. The primary interaction is the ionic bond between the carboxylic acid of the resolving agent and the secondary amine of propranolol. Hydrogen bonding between the hydroxyl and methoxy groups of the mandelic acid derivative and the hydroxyl and ether functionalities of propranolol further stabilizes the diastereomeric salt complex. The aromatic rings of both molecules can engage in π-π stacking interactions.

The subtle differences in the spatial arrangement of these interactions for the (R,R) and (R,S) diastereomers lead to a more thermodynamically stable and less soluble crystal lattice for one of the pairs, enabling its selective crystallization.

G cluster_reactants Reactants cluster_salts Diastereomeric Salt Formation cluster_separation Separation and Liberation rac_amine Racemic Propranolol ((R)- and (S)-amine) salt_RR [(R)-acid·(R)-amine] Salt (More Soluble) rac_amine->salt_RR Reacts with salt_RS [(R)-acid·(S)-amine] Salt (Less Soluble) rac_amine->salt_RS Reacts with res_agent (R)-2-Hydroxy-2-(3-methoxyphenyl)acetic acid ((R)-acid) res_agent->salt_RR res_agent->salt_RS crystallization Selective Crystallization salt_RS->crystallization filtration Filtration crystallization->filtration liberation_S Liberation of (S)-amine filtration->liberation_S Solid Phase liberation_R Recovery of (R)-amine (from filtrate) filtration->liberation_R Liquid Phase (Filtrate)

Workflow for the resolution of racemic propranolol.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for the resolution of a generic racemic amine, exemplified by propranolol, using (R)-2-Hydroxy-2-(3-methoxyphenyl)acetic acid. Researchers should consider these as robust starting points, with the understanding that optimization of solvent ratios, temperature, and crystallization time may be necessary for different substrates.

Protocol 1: Diastereomeric Salt Formation and Crystallization

Objective: To selectively crystallize one diastereomeric salt from a racemic mixture of propranolol.

Materials:

  • Racemic propranolol (1.0 eq)

  • (R)-2-Hydroxy-2-(3-methoxyphenyl)acetic acid (0.5 - 1.0 eq)

  • Methanol

  • Ethyl acetate

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Crystallization dish

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a round-bottom flask, dissolve racemic propranolol (e.g., 10.0 g) in a suitable solvent mixture. A good starting point is a mixture of methanol and ethyl acetate (e.g., 1:4 v/v, 100 mL). Heat the mixture gently with stirring to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate beaker, dissolve (R)-2-Hydroxy-2-(3-methoxyphenyl)acetic acid (a sub-stoichiometric amount, e.g., 0.5 eq, is often a good starting point to maximize the yield of the less soluble salt) in a minimal amount of the same solvent mixture.

  • Salt Formation: Add the solution of the resolving agent dropwise to the warm solution of the racemic amine with continuous stirring.

  • Crystallization: After the addition is complete, slowly cool the mixture to room temperature. For optimal crystal growth, it is advisable to allow the solution to stand undisturbed for several hours to overnight. Further cooling in an ice bath may be employed to maximize the yield of the precipitate.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. This solid is the enriched diastereomeric salt.

Rationale for Experimental Choices:

  • Solvent System: The choice of solvent is critical. A binary solvent system, such as methanol/ethyl acetate, allows for fine-tuning of the polarity to achieve a state of supersaturation for one diastereomer while keeping the other in solution.

  • Stoichiometry: Using a sub-stoichiometric amount of the resolving agent can be advantageous. Since only one enantiomer of the amine will form the less soluble salt, using a full equivalent of the resolving agent can lead to the precipitation of the more soluble salt as well, reducing the enantiomeric purity of the initial crop of crystals.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

Objective: To recover the free amine from the isolated diastereomeric salt.

Materials:

  • Diastereomeric salt from Protocol 1

  • Aqueous solution of a base (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution of the Salt: Suspend the diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., dichloromethane) in a separatory funnel.

  • Basification: Add an aqueous solution of a base (e.g., 1 M NaOH) dropwise with shaking until the pH of the aqueous layer is basic (pH > 10). This will deprotonate the amine and protonate the carboxylic acid, breaking the salt.

  • Extraction: Shake the separatory funnel vigorously to extract the free amine into the organic layer. Allow the layers to separate and drain the organic layer. Perform two additional extractions of the aqueous layer with the organic solvent.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

  • Recovery of Resolving Agent: The aqueous layer can be acidified (e.g., with 1 M HCl) and extracted with an organic solvent to recover the (R)-2-Hydroxy-2-(3-methoxyphenyl)acetic acid.

G cluster_protocol1 Protocol 1: Salt Formation & Crystallization cluster_protocol2 Protocol 2: Liberation of Free Amine p1_start Racemic Amine + (R)-Resolving Agent p1_dissolve Dissolve in Methanol/EtOAc p1_start->p1_dissolve p1_cool Cool & Crystallize p1_dissolve->p1_cool p1_filter Filter p1_cool->p1_filter p1_end Enriched Diastereomeric Salt (Solid) p1_filter->p1_end p1_filtrate Filtrate (Contains other diastereomer) p1_filter->p1_filtrate p2_start Enriched Diastereomeric Salt p2_dissolve Dissolve in DCM/Water p2_start->p2_dissolve p2_basify Add NaOH (aq) p2_dissolve->p2_basify p2_extract Extract with DCM p2_basify->p2_extract p2_dry Dry & Concentrate p2_extract->p2_dry p2_end Enantiopure Amine p2_dry->p2_end

Experimental workflow for chiral resolution.

Data and Expected Outcomes

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The e.e. can be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation of the product and comparing it to the literature value for the pure enantiomer.

Table of Expected Results for the Resolution of Propranolol:

StageProductTypical YieldTypical Enantiomeric Excess (e.e.)
Protocol 1Diastereomeric Salt of (S)-Propranolol35-45% (based on initial racemate)>95%
Protocol 2(S)-(-)-Propranolol90-98% (from the salt)>98%

Note: Yields and e.e. are highly dependent on the specific substrate and optimization of the crystallization conditions.

Troubleshooting and Optimization

  • No Crystallization: If no crystals form, the solution may be too dilute. Carefully evaporate some of the solvent. Seeding with a small crystal of the desired diastereomeric salt (if available) can also induce crystallization.

  • Low Enantiomeric Excess: This can be due to the co-precipitation of the more soluble diastereomer. Recrystallization of the diastereomeric salt can improve the e.e. Adjusting the solvent ratio to increase the solubility difference between the diastereomers is also a key optimization strategy.

  • Low Yield: A low yield may indicate that the desired diastereomeric salt is too soluble in the chosen solvent system. Experiment with less polar solvents or lower the crystallization temperature.

Conclusion

(R)-2-Hydroxy-2-(3-methoxyphenyl)acetic acid is a highly effective chiral resolving agent that provides a reliable and scalable route to enantiomerically pure amines and other basic compounds. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this powerful tool in their asymmetric synthesis endeavors. By understanding the principles of diastereomeric salt formation and systematically optimizing the experimental conditions, high yields and excellent enantiomeric purities can be achieved, paving the way for the development of next-generation chiral therapeutics and fine chemicals.

References

  • Sparaco, R., et al. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 24(21), 3876. [Link]

  • Błaszczyk, M., et al. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. Catalysis Science & Technology, 12(16), 5069-5078. [Link]

  • PubChem. (n.d.). 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Kim, J., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 27(23), 8259. [Link]

  • Academia.edu. (n.d.). Evaluation of (R)-(2)-a-Methoxy Phenyl Acetic Acid as a Chiral Shift Reagent for Resolution and Determination of R and S Enantiomers of Modafinil in Bulk Drugs and Formulations by 1 H NMR Spectroscopy. [Link]

  • Flego, C., et al. (2018). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 69(4), 317-325. [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. [Link]

  • Purdue University. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy. [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. [Link]

  • Deranged Physiology. (n.d.). Beta-blockers. [Link]

  • Fogassy, E., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. [Link]

  • Semantic Scholar. (n.d.). Facile Synthesis of Propranolol and Novel Derivatives. [Link]

  • Agilent. (n.d.). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. [Link]

  • Google Patents. (n.d.). CN104961642A - Novel propranolol synthesis method.
  • Google Patents. (n.d.). CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)).
  • ResearchGate. (n.d.). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: Chiral discrimination mechanism. [Link]

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Application

Application Notes and Protocols for 2-Hydroxy-2-(3-methoxyphenyl)acetic Acid in Organic Synthesis

An In-Depth Technical Guide Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Privileged Scaffold 2-Hydroxy-2-(3-methoxyphenyl)acetic acid is a member of the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

2-Hydroxy-2-(3-methoxyphenyl)acetic acid is a member of the aromatic α-hydroxy acid family, with mandelic acid as its parent structure. While specific literature on the 3-methoxy isomer is emerging, the chemical behavior of this class of molecules is extensively documented, allowing for a robust and predictive understanding of its synthetic applications. The power of this reagent lies in its trifunctional architecture: a stereogenic α-carbon, a reactive carboxylic acid, and a modifiable aromatic ring. This combination makes it a "privileged scaffold"—a molecular framework that is consistently found in successful pharmaceutical agents and versatile synthetic intermediates.[1]

Mandelic acid and its derivatives are foundational in the synthesis of pharmaceuticals like semi-synthetic penicillins and cephalosporins, as well as antithrombotic and antitumor agents.[2][3] Their most prominent role, however, is in asymmetric synthesis, where they serve as highly effective chiral resolving agents and as chiral building blocks for complex molecular targets.[3][4]

This guide provides an in-depth exploration of the key applications of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid, grounded in the established chemistry of its analogues. We will detail not only the protocols but also the underlying principles that govern their success, empowering researchers to adapt and innovate in their own synthetic endeavors.

Part 1: Application as a Chiral Resolving Agent

The most widespread application of enantiomerically pure mandelic acid derivatives is the resolution of racemic mixtures, particularly amines, via diastereomeric salt formation.[5] This classical technique remains one of the most cost-effective and scalable methods for obtaining single enantiomers, which is often a regulatory requirement in drug development.

Principle of Diastereomeric Salt Crystallization

The technique exploits the fundamental principle that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic base, (±)-Base, with a single enantiomer of a chiral acid, such as (R)-2-Hydroxy-2-(3-methoxyphenyl)acetic acid, two diastereomeric salts are formed:

  • [(R)-Base • (R)-Acid]

  • [(S)-Base • (R)-Acid]

These salts have different spatial arrangements and, crucially, different solubilities in a given solvent system.[6] Through careful selection of the solvent and optimization of temperature, the less soluble diastereomer will selectively crystallize, allowing for its separation by simple filtration. The resolved amine can then be liberated by treatment with a base, and the chiral resolving agent can be recovered and recycled.

Workflow for Chiral Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Recovery A Racemic Amine (R/S) C Mix in Solvent (e.g., Methanol, Ethanol) A->C B Chiral Acid (R)- 2-Hydroxy-2-(3-methoxyphenyl)acetic acid B->C D Cool & Stir to Induce Selective Crystallization C->D E Filtration D->E F Less Soluble Salt (Crystals) [(S)-Amine·(R)-Acid] E->F Solid G More Soluble Salt (Filtrate) [(R)-Amine·(R)-Acid] E->G Liquid H Treat with Base (e.g., aq. NaOH) F->H I Extraction H->I J Pure (S)-Amine I->J Organic Phase K Recovered (R)-Acid I->K Aqueous Phase (after acidification)

Caption: Workflow for the chiral resolution of a racemic amine.

Protocol 1: Resolution of Racemic 1-Phenylethylamine

This protocol is a representative example and should be optimized for other substrates, particularly the choice of solvent and crystallization temperature.

Materials:

  • Racemic 1-phenylethylamine

  • (R)-2-Hydroxy-2-(3-methoxyphenyl)acetic acid

  • Methanol (or Ethanol, Isopropanol)

  • 5 M Sodium Hydroxide (NaOH) solution

  • 5 M Hydrochloric Acid (HCl) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (R)-2-Hydroxy-2-(3-methoxyphenyl)acetic acid (1 equivalent) in 100 mL of methanol at room temperature with stirring.

    • To this solution, add 1.05 equivalents of racemic 1-phenylethylamine slowly. Causality Note: A slight excess of the amine is sometimes used, but starting with a near 1:1 stoichiometry is a good practice. The reaction is an acid-base neutralization and is typically exothermic.

    • Stir the mixture for 12 hours at room temperature to ensure complete salt formation.[7]

  • Selective Crystallization:

    • Cool the flask to 0–5 °C in an ice bath and continue stirring for 1-2 hours.[7] A white precipitate should form. Causality Note: Lowering the temperature decreases the solubility of both diastereomeric salts, but the difference in their solubilities becomes more pronounced, allowing the less soluble salt to crystallize preferentially.

    • If crystallization is slow, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.

  • Isolation of the Diastereomeric Salt:

    • Filter the resulting slurry through a Büchner funnel.

    • Wash the collected white solid (the filter cake) with a small amount of cold methanol (10-20 mL) to remove residual filtrate containing the more soluble diastereomer.[7]

    • Dry the crystals. This product is the diastereomerically enriched salt. The enantiomeric excess (e.e.) of the amine can be checked at this stage by liberating a small sample and analyzing it via chiral HPLC or NMR.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in 50 mL of water.

    • Add 5 M NaOH solution dropwise while stirring until the pH is >12. This neutralizes the chiral acid and liberates the free amine.

    • Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched 1-phenylethylamine.

  • Recovery of the Resolving Agent:

    • Take the aqueous layer from step 4 and cool it in an ice bath.

    • Acidify the solution by adding 5 M HCl dropwise until the pH is <2.

    • The chiral resolving agent, 2-Hydroxy-2-(3-methoxyphenyl)acetic acid, will precipitate out as a solid.

    • Collect the solid by filtration, wash with a small amount of cold water, and dry. It can be reused for subsequent resolutions.

Part 2: Application as a Versatile Synthetic Building Block

Beyond resolution, the distinct functional groups of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid allow it to serve as a versatile chiral synthon for constructing more complex molecules.

Functional Group Transformations

The carboxylic acid and α-hydroxyl groups are primary sites for modification, enabling the creation of esters, amides, and O-acylated products.

G cluster_COOH Carboxyl Group Reactions cluster_OH α-Hydroxyl Group Reactions cluster_ring Aromatic Ring Reactions main 2-Hydroxy-2-(3-methoxyphenyl)acetic acid ester Ester main->ester R'OH, H⁺ (Esterification) amide Amide main->amide 1. Esterification 2. NH₃ (Amidation) o_acyl O-Acyl Derivative main->o_acyl Ac₂O, Pyridine (O-Acylation) ch_func C-H Functionalization (e.g., Iodination) main->ch_func Pd Catalyst, I₂ (C-H Activation)

Caption: Key synthetic transformations of the core scaffold.

Protocol 2: Esterification of the Carboxylic Acid (Fischer Esterification)

Principle: This is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol. The reaction is reversible, and removal of water drives it towards the product.

Procedure:

  • Combine 2-Hydroxy-2-(3-methoxyphenyl)acetic acid (1 equiv.), the desired alcohol (e.g., ethanol, 10 equiv.), and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 mol%) in a round-bottom flask.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC. Causality Note: Using a large excess of the alcohol as the solvent helps to drive the equilibrium towards the ester product.

  • After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography.

Protocol 3: O-Acylation of the α-Hydroxyl Group

Principle: The α-hydroxyl group can be readily acylated using an acid anhydride or acid chloride in the presence of a non-nucleophilic base, which serves to activate the acylating agent and neutralize the acidic byproduct.

Procedure: [8]

  • Dissolve 2-Hydroxy-2-(3-methoxyphenyl)acetic acid (1 equiv.) in pyridine (used as both solvent and base) in a flask and cool to 0 °C.

  • Slowly add acetic anhydride (Ac₂O, 1.2 equiv.) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours until TLC analysis indicates completion.

  • Quench the reaction by slowly adding cold water.

  • Acidify the mixture with 1 M HCl and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine. Dry over MgSO₄ and concentrate to yield the O-acetylated product.

Part 3: Advanced Applications in Synthesis

The scaffold of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid enables more advanced synthetic strategies, including transformations that utilize the entire molecular framework.

Oxidative Decarboxylation to Form Aldehydes

A powerful transformation for mandelic acid derivatives is oxidative decarboxylation, which converts the α-hydroxy acid into the corresponding aldehyde with one less carbon. This is particularly valuable for synthesizing aromatic aldehydes from non-toxic precursors.[1] For instance, this strategy has been employed to produce piperonal, a key fragrance component, using a bismuth-catalyzed system that avoids regulated starting materials.[1] A similar approach could be applied to 2-Hydroxy-2-(3-methoxyphenyl)acetic acid to generate 3-methoxybenzaldehyde.

C-H Functionalization of the Aromatic Ring

Modern synthetic methods allow for the direct functionalization of the C-H bonds on the aromatic ring. Palladium-catalyzed reactions have been developed for the ortho-acetoxylation and iodination of mandelic acid derivatives.[9] Research indicates that meta-substituted substrates, such as the title compound, are well-tolerated in these transformations, providing a direct route to more complex, polysubstituted chiral building blocks.[9]

Physicochemical and Safety Data

As data for the specific 3-methoxy isomer is not widely published, the properties of its close analogues are provided for reference.

Property2-Methoxyphenylacetic acid[10](R)-2-Hydroxy-2-(2-methoxyphenyl)acetic acid[11]3-Methoxy-4-hydroxyphenylacetic acid[12]
CAS Number 93-25-44023-92-1306-08-1
Molecular Formula C₉H₁₀O₃C₉H₁₀O₄C₉H₁₀O₄
Molecular Weight 166.18 g/mol 182.17 g/mol 182.17 g/mol
Appearance White solidNot specifiedSolid
Melting Point 122 - 125 °CNot specifiedNot specified

Safety & Handling:

  • Hazard Statements: Based on analogous compounds, 2-Hydroxy-2-(3-methoxyphenyl)acetic acid is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

  • Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Acidic organic waste should be neutralized before disposal if required.

References

  • Mandelic Acid Derivatives: Unlocking Versatility from Medicine to Piperonal Synthesis. (2026). RSC Advances.
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  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. (2022). National Institutes of Health (NIH). Available at: [Link]

  • l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. (n.d.). Royal Society of Chemistry Publishing. Available at: [Link]

  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. Available at: [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • The Crucial Role of Mandelic Acid in Pharmaceutical Intermediates and Organic Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Mandelic acid. (n.d.). Wikipedia. Available at: [Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (n.d.). MDPI. Available at: [Link]

  • Method for synthesizing mandelic acid. (n.d.). Google Patents.
  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Monoselective o-C–H Functionalizations of Mandelic Acid and α-Phenylglycine. (2015). Journal of the American Chemical Society. Available at: [Link]

  • Resolution of racemic mandelic acid. (n.d.). Google Patents.
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  • Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026). PubMed Central. Available at: [Link]

  • Basic esters of mandelic acid and a process of making same. (n.d.). Google Patents.
  • Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). (n.d.). FooDB. Available at: [Link]

  • mandelamide. (n.d.). Organic Syntheses Procedure. Available at: [Link]

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Method

The Strategic Application of 3-Methoxymandelic Acid in Modern Pharmaceutical Synthesis

Introduction: The Versatility of a Chiral Scaffold In the landscape of pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The differential pharmacological and toxicological profiles...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Chiral Scaffold

In the landscape of pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate synthetic strategies that can selectively produce the desired stereoisomer. 3-Methoxymandelic acid, a chiral α-hydroxy acid, has emerged as a valuable and versatile tool in the synthetic chemist's arsenal. Its utility spans two critical domains: as a highly effective chiral resolving agent for the separation of racemic mixtures and as a foundational building block for the synthesis of complex active pharmaceutical ingredients (APIs). This application note provides an in-depth exploration of the practical applications of 3-methoxymandelic acid, complete with detailed protocols and expert insights to guide researchers and drug development professionals in leveraging this reagent to its full potential.

Mandelic acid and its derivatives are recognized as important intermediates in the synthesis of a wide range of pharmaceuticals, including antibiotics, anticancer agents, and anti-inflammatory drugs.[1][2] The presence of a stereogenic center, a carboxylic acid, and a hydroxyl group within the same molecule provides multiple points for chemical modification and interaction, making it an ideal candidate for diastereomeric salt formation and a versatile synthon for more complex molecular architectures.

Part 1: 3-Methoxymandelic Acid as a Chiral Resolving Agent

The classical method of resolving racemic mixtures via the formation of diastereomeric salts remains a widely used, scalable, and economically viable technique in the pharmaceutical industry.[3] The principle lies in the reaction of a racemic compound, such as an amine, with an enantiomerically pure resolving agent, like (R)- or (S)-3-methoxymandelic acid. This reaction converts the pair of enantiomers into a pair of diastereomers, which possess different physicochemical properties, most notably, different solubilities in a given solvent system. This disparity in solubility allows for the selective crystallization of the less soluble diastereomeric salt, thereby effecting the separation of the original enantiomers.

Causality in Experimental Design: The "Lock-and-Key" Principle

The success of a diastereomeric salt resolution is contingent upon the degree of chiral recognition between the resolving agent and the enantiomers of the racemic compound. This recognition is governed by a combination of intermolecular forces, including hydrogen bonding, ionic interactions, and van der Waals forces, which collectively contribute to the stability and crystal lattice energy of the diastereomeric salts.[4] The methoxy group on the phenyl ring of 3-methoxymandelic acid can influence the electronic and steric properties of the molecule, potentially enhancing the chiral discrimination for specific substrates compared to unsubstituted mandelic acid. The selection of an appropriate solvent is also critical, as it modulates the solubilities of the diastereomeric salts. A solvent that maximizes the solubility difference between the two diastereomers is ideal for achieving high diastereomeric excess (d.e.) in a single crystallization step.

Workflow for Chiral Resolution of a Racemic Amine

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using an enantiomerically pure 3-methoxymandelic acid.

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Isolation of Enantiomer cluster_3 Recovery from Mother Liquor racemic_amine Racemic Amine (R/S)-Amine dissolution Dissolution in Suitable Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent (S)-3-Methoxymandelic Acid resolving_agent->dissolution mixing Mixing and Heating dissolution->mixing cooling Controlled Cooling mixing->cooling crystallization Selective Crystallization of Less Soluble Diastereomer ((R)-Amine-(S)-Acid Salt) cooling->crystallization filtration Filtration crystallization->filtration salt_cleavage Cleavage of Diastereomeric Salt (e.g., with Base) filtration->salt_cleavage mother_liquor Mother Liquor containing More Soluble Diastereomer ((S)-Amine-(S)-Acid Salt) filtration->mother_liquor extraction Liquid-Liquid Extraction salt_cleavage->extraction purified_amine Purified (R)-Amine extraction->purified_amine recovery_cleavage Cleavage and Extraction mother_liquor->recovery_cleavage recovered_amine Recovered (S)-Amine recovery_cleavage->recovered_amine

Caption: Workflow for Chiral Resolution of a Racemic Amine.

Generalized Protocol for the Chiral Resolution of 1-Phenylethylamine

This protocol provides a general methodology for the chiral resolution of a model racemic amine, (±)-1-phenylethylamine, using (S)-(-)-3-methoxymandelic acid. Researchers should note that optimization of solvent, temperature, and stoichiometry is often necessary for different substrates.

Materials:

  • (±)-1-Phenylethylamine

  • (S)-(-)-3-Methoxymandelic acid

  • Methanol

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Stir plate and stir bar

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

1. Diastereomeric Salt Formation: a. In a 250 mL round-bottom flask, dissolve 10.0 g of (±)-1-phenylethylamine in 100 mL of methanol. b. In a separate flask, dissolve an equimolar amount of (S)-(-)-3-methoxymandelic acid in 100 mL of methanol. c. Slowly add the resolving agent solution to the amine solution with continuous stirring. d. Gently heat the mixture to reflux for 30 minutes to ensure complete salt formation and dissolution.

2. Fractional Crystallization: a. Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. b. To maximize crystal formation, cool the flask in an ice bath for 1-2 hours. c. Collect the crystalline solid by vacuum filtration using a Büchner funnel. d. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor. e. Dry the crystals to a constant weight. This is the less soluble diastereomeric salt.

3. Liberation of the Enantiomerically Enriched Amine: a. Transfer the dried diastereomeric salt to a separatory funnel. b. Add 50 mL of 1 M NaOH solution and 50 mL of diethyl ether. c. Shake the funnel vigorously, venting frequently. The base will neutralize the acidic resolving agent, liberating the free amine into the ether layer. d. Separate the layers and extract the aqueous layer with two additional 25 mL portions of diethyl ether. e. Combine the organic extracts and wash with 50 mL of brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-phenylethylamine.[5]

4. Analysis: a. Determine the yield and measure the optical rotation of the purified amine using a polarimeter. b. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.[6]

Parameter Typical Range/Value Rationale
Solvent Methanol, Ethanol, IsopropanolThe polarity of the alcohol can be tuned to optimize the solubility difference between the diastereomeric salts.
Temperature Cooled to 0-5 °CLower temperatures generally decrease the solubility of the salts, promoting crystallization.
Stoichiometry 0.5 - 1.0 equivalents of resolving agentSub-stoichiometric amounts of the resolving agent can sometimes lead to higher diastereomeric purity in the crystallized salt.
Cleavage Reagent 1 M NaOH, 1 M HClA strong base is used to deprotonate the amine from the acidic resolving agent. A strong acid is used to protonate the amine, leaving the resolving agent in its salt form.

Part 2: 3-Methoxymandelic Acid as a Synthetic Building Block

Beyond its role in chiral separations, 3-methoxymandelic acid serves as a valuable chiral building block, or synthon, in the total synthesis of complex pharmaceutical molecules. Its inherent chirality can be transferred to the target molecule, obviating the need for a separate resolution step later in the synthetic sequence. The hydroxyl and carboxylic acid functionalities provide reactive handles for a variety of chemical transformations, including esterification, amidation, reduction, and oxidation.

Application in the Synthesis of Pharmaceutical Scaffolds

Mandelic acid derivatives are integral to the synthesis of a variety of drug classes. For instance, (R)-(-)-mandelic acid derivatives are used in the preparation of semi-synthetic cephalosporins and penicillins.[7] The core mandelic acid structure can be found in or used to construct key intermediates for drugs targeting a range of therapeutic areas.

While specific examples detailing the large-scale synthesis of currently marketed drugs directly from 3-methoxymandelic acid are not always publicly disclosed, its utility can be inferred from its structural similarity to other mandelic acid derivatives that are known precursors. For example, mandelic acid itself is a precursor to cyclandelate, a vasodilator, and homatropine, an anticholinergic agent.[8] The methoxy substituent in 3-methoxymandelic acid can be a key feature for modulating the pharmacological activity of a target molecule or can be a precursor to a hydroxyl group via demethylation, adding another layer of synthetic versatility.

Illustrative Synthetic Transformation

The following diagram depicts a conceptual synthetic pathway where 3-methoxymandelic acid is utilized as a chiral starting material for the synthesis of a hypothetical chiral pharmaceutical intermediate.

G cluster_0 Starting Material cluster_1 Functional Group Interconversion cluster_2 Intermediate Scaffolds cluster_3 Further Elaboration to API start (S)-3-Methoxymandelic Acid esterification Esterification (e.g., with an alcohol) start->esterification amidation Amidation (e.g., with an amine) start->amidation reduction Reduction of Carboxylic Acid (e.g., to an alcohol) start->reduction ester_intermediate Chiral Ester Intermediate esterification->ester_intermediate amide_intermediate Chiral Amide Intermediate amidation->amide_intermediate diol_intermediate Chiral Diol Intermediate reduction->diol_intermediate elaboration Multi-step Synthesis ester_intermediate->elaboration amide_intermediate->elaboration diol_intermediate->elaboration api Active Pharmaceutical Ingredient (API) elaboration->api

Caption: Conceptual Synthetic Utility of 3-Methoxymandelic Acid.

Conclusion: A Cornerstone of Chiral Synthesis

3-Methoxymandelic acid stands as a testament to the power of well-designed chiral molecules in pharmaceutical synthesis. Its dual role as a reliable resolving agent and a versatile synthetic building block provides chemists with multiple avenues for accessing enantiomerically pure drug candidates. The principles and protocols outlined in this application note are intended to serve as a practical guide for researchers and professionals in the field. By understanding the underlying mechanisms of chiral recognition and leveraging the synthetic handles offered by this molecule, the development of stereochemically defined pharmaceuticals can be pursued with greater efficiency and precision. As the demand for enantiopure drugs continues to grow, the strategic application of reagents like 3-methoxymandelic acid will undoubtedly remain a cornerstone of modern drug development.

Safety and Handling

3-Methoxymandelic acid, like other laboratory chemicals, should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) before use.[9][10][11] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Scribd. (n.d.). Organic Chemistry Lab: Chiral Resolution. Retrieved from [Link]

  • PubMed Central. (2026, January 5). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. Retrieved from [Link]

  • Google Patents. (n.d.). CN112321410A - Method for synthesizing mandelic acid.
  • UK Essays. (2015, January 1). The Resolution Of Phenylethylamine Biology Essay. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Preparation of Venlafaxine-Antidepressant Drug (1). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Harvard University. (n.d.). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US9527800B2 - Process for total synthesis of venlafaxine.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs.
  • NIST Digital Archives. (n.d.). An improved procedure for synthesis of DL-4-hydroxy-3-methoxymandelic acid (DL-""vanillyl""-mandelic acid, VMA) - Page 1. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005019204A1 - A process for the preparation of cilostazol and of the intermediates thereof.
  • ResearchGate. (2025, August 9). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1- phenylethylamine: Chiral discrimination mechanism. Retrieved from [Link]

  • National Institutes of Health. (2025, July 23). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Improved synthesis of 3-methoxy-4-hydroxymandelic acid by glyoxalic acid method. Retrieved from [Link]

  • Google Patents. (n.d.). JP2007503406A - Process for the preparation of cilostazol and its intermediates.
  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • WIPO Patentscope. (2010, April 29). WO/2010/046808 A PROCESS FOR THE PREPARATION OF VENLAFAXINE HYDROCHLORIDE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Dl-mandelic acid, 98+%. Retrieved from [Link]

  • Shen, J., et al. (2008, September 22). SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. Retrieved from [Link]

  • NIST Digital Archives. (n.d.). An improved procedure for synthesis of DL-4-hydroxy-3-methoxymandelic acid (DL-""vanillyl""-mandelic acid, VMA). Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of Related Substances of Cilostazol. Retrieved from [Link]

  • PubMed Central. (n.d.). Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Mandelic acid – Knowledge and References. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Standard laboratory safe handling/storage requirement. Retrieved from [Link]

  • Google Patents. (2007, February 1). US20070027325A1 - Process for the preparation of cilostazol and of the intermediates thereof.
  • ResearchGate. (2025, August 6). Synthesis of Venlafaxine Hydrochloride. Retrieved from [Link]

  • Chemsrc. (2026, January 25). The Role of Mandelic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

Application

Esterification of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid

An In-Depth Guide to the : Protocols and Mechanistic Insights Authored by a Senior Application Scientist This technical guide provides researchers, scientists, and drug development professionals with a comprehensive over...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the : Protocols and Mechanistic Insights

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the esterification of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid. Esters of this α-hydroxy acid are valuable intermediates in the synthesis of various pharmaceutical agents and fine chemicals. This document delves into the underlying chemical principles, offers detailed, field-proven experimental protocols, and provides insights into reaction optimization and product characterization.

Introduction: The Significance of 2-Hydroxy-2-(3-methoxyphenyl)acetic Acid Esters

2-Hydroxy-2-(3-methoxyphenyl)acetic acid, a derivative of mandelic acid, possesses two key functional groups: a carboxylic acid and a secondary alcohol. This bifunctionality makes it a versatile building block. Its ester derivatives, such as methyl 2-hydroxy-2-(3-methoxyphenyl)acetate, are crucial precursors in organic synthesis. The esterification of this molecule is a fundamental transformation, yet the presence of the α-hydroxy group introduces specific challenges and necessitates carefully chosen reaction conditions to achieve high yields and purity. This guide will focus on robust and reproducible methods for this conversion.

Mechanistic Underpinnings of Esterification

The most common method for converting a carboxylic acid and an alcohol into an ester is the Fischer-Speier esterification, a reversible, acid-catalyzed reaction.[1][2] Understanding the mechanism is critical for troubleshooting and optimizing the process.

The Role of the Acid Catalyst

The Fischer esterification is an equilibrium process that is often slow under neutral conditions.[3] An acid catalyst is essential to accelerate the reaction.[4] The mechanism proceeds as follows:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon.[2][5]

  • Nucleophilic Attack: The alcohol, acting as a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[6]

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group helps to expel a molecule of water, reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.

Driving the Equilibrium

Given the reversible nature of the Fischer esterification, Le Châtelier's principle is applied to drive the reaction to completion.[1] This is typically achieved in two ways:

  • Using an Excess of a Reactant: The reaction is commonly run using a large excess of the alcohol, which also often serves as the solvent.[1][4][6]

  • Removing Water: As water is a product, its removal from the reaction mixture will shift the equilibrium towards the ester. This can be accomplished using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or by using dehydrating agents.[1][7]

Chemoselectivity with α-Hydroxy Acids

A unique feature of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid is the α-hydroxy group. While standard Fischer conditions are effective, alternative catalysts can offer enhanced selectivity. Boric acid has been shown to be a mild and highly effective catalyst for the chemoselective esterification of α-hydroxycarboxylic acids, often proceeding at ambient temperatures and leaving other carboxylic acids in the mixture unreacted.[8][9] This selectivity is attributed to the affinity of boric acid for the α-hydroxy acid moiety, facilitating the esterification process under milder conditions than strong mineral acids.[8]

Fischer_Esterification_Mechanism Start Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl (Acid Catalyst H+) Start->Protonation H+ Activated Activated Electrophile Protonation->Activated Attack Nucleophilic Attack by Alcohol Activated->Attack R'-OH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer WaterLeave Elimination of Water ProtonTransfer->WaterLeave Forms H2O leaving group ProtonatedEster Protonated Ester WaterLeave->ProtonatedEster -H2O Deprotonation Deprotonation ProtonatedEster->Deprotonation -H+ End Ester + Water Deprotonation->End

Caption: Fischer-Speier Esterification Mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the successful esterification of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid.

Protocol 1: Classical Fischer-Speier Synthesis of Methyl 2-Hydroxy-2-(3-methoxyphenyl)acetate

This protocol describes a standard and robust method using sulfuric acid as the catalyst and an excess of methanol as both the reagent and solvent.

Materials and Equipment:

  • 2-Hydroxy-2-(3-methoxyphenyl)acetic acid

  • Methanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid in 100 mL of anhydrous methanol. Stir the mixture until the acid is fully dissolved.

  • Catalyst Addition: Place the flask in an ice bath. Slowly and cautiously add 1.0 mL of concentrated sulfuric acid to the stirred solution. Causality Note: The addition of strong acid to methanol is highly exothermic and should be done slowly and with cooling to prevent splashing and uncontrolled temperature increase.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain the reflux for 4-6 hours.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction, neutralizing it with a drop of NaHCO₃ solution, and spotting it on a TLC plate against the starting material. A typical mobile phase is 30% ethyl acetate in hexanes. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Work-up: a. After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.[1] b. Dissolve the resulting residue in 100 mL of ethyl acetate. c. Transfer the solution to a separatory funnel and wash it carefully with 50 mL of saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid and remove any unreacted carboxylic acid.[1] Self-Validation: Effervescence (CO₂ evolution) will be observed during this step. Continue washing until the effervescence ceases, indicating complete neutralization. d. Wash the organic layer with 50 mL of water, followed by 50 mL of brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester, often as a pale yellow oil.[1]

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[10][11]

Protocol 2: Chemoselective Boric Acid Catalyzed Synthesis of Ethyl 2-Hydroxy-2-(3-methoxyphenyl)acetate

This protocol utilizes a milder catalyst, which is particularly useful for substrates sensitive to strong acids.

Materials and Equipment:

  • 2-Hydroxy-2-(3-methoxyphenyl)acetic acid

  • Ethanol (Anhydrous)

  • Boric Acid (H₃BO₃)

  • All other work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid and 1.7 g (20 mol%) of boric acid in 120 mL of anhydrous ethanol.

  • Reaction Conditions: Stir the mixture at room temperature or heat gently to 40-50°C for 12-24 hours. Expertise Insight: Boric acid catalysis is slower than with strong mineral acids, but the milder conditions can prevent potential side reactions like dehydration or polymerization, leading to a cleaner product profile.[8]

  • Monitoring and Work-up: Monitor the reaction by TLC as described in Protocol 1. The work-up procedure is identical to that of the Fischer-Speier method: remove the excess ethanol, dissolve in ethyl acetate, wash with saturated NaHCO₃ solution and brine.

  • Drying, Concentration, and Purification: Dry the organic phase, concentrate under reduced pressure, and purify by column chromatography if required.

Data Summary and Product Characterization

The choice of protocol can be guided by the desired scale, purity requirements, and substrate sensitivity.

Table 1: Comparison of Esterification Protocols

ParameterProtocol 1: Fischer-SpeierProtocol 2: Boric Acid Catalysis
Catalyst Concentrated H₂SO₄Boric Acid (H₃BO₃)
Alcohol MethanolEthanol
Temperature Reflux (~65°C)Room Temp to 50°C
Reaction Time 4-6 hours12-24 hours
Typical Yield >90%85-95%
Key Advantage Fast and High YieldMild and Chemoselective

Product Characterization:

The identity and purity of the synthesized ester, methyl 2-hydroxy-2-(3-methoxyphenyl)acetate (C₁₀H₁₂O₄), should be confirmed using standard analytical techniques.[12]

  • ¹H NMR: Expect characteristic peaks for the methoxy group on the ring (~3.8 ppm), the methyl ester group (~3.7 ppm), a singlet for the benzylic proton (~5.1 ppm), and aromatic protons in the 6.8-7.3 ppm range. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR: Key signals include the ester carbonyl (~174 ppm), the benzylic carbon bearing the hydroxyl group (~72 ppm), and carbons of the aromatic ring and methoxy groups.

  • FTIR: Look for a strong carbonyl (C=O) stretch for the ester at ~1740 cm⁻¹ and a broad O-H stretch for the alcohol at ~3450 cm⁻¹.

  • Mass Spectrometry: Confirm the molecular weight of the product (196.20 g/mol ).

Reaction progress can also be monitored quantitatively using HPLC or NMR spectroscopy.[13][14]

Experimental_Workflow Start Dissolve Acid in Alcohol Catalyst Add Catalyst (H₂SO₄ or Boric Acid) Start->Catalyst React Heat to Reflux or Stir at RT/50°C Catalyst->React Monitor Monitor by TLC/HPLC React->Monitor Evaporate Evaporate Excess Alcohol Monitor->Evaporate Reaction Complete Extract Dissolve in Ethyl Acetate Evaporate->Extract Wash_Base Wash with NaHCO₃ (aq) Extract->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify If needed Characterize Characterize Product (NMR, MS, IR) Concentrate->Characterize If pure Purify->Characterize

Sources

Method

Application Note &amp; Protocol: High-Yield Oxidation of 3-Methoxymandelic Acid to 3-Methoxyphenylglyoxylic Acid

Abstract: This document provides a comprehensive guide for the chemical oxidation of 3-methoxymandelic acid to its corresponding α-keto acid, 3-methoxyphenylglyoxylic acid. The protocol herein is optimized for high yield...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the chemical oxidation of 3-methoxymandelic acid to its corresponding α-keto acid, 3-methoxyphenylglyoxylic acid. The protocol herein is optimized for high yield and purity, leveraging potassium permanganate as a robust oxidizing agent under controlled alkaline conditions. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental workflow, and outline rigorous analytical methods for product characterization and quality control. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical and fine chemical synthesis.

Introduction and Scientific Rationale

α-Keto acids are pivotal intermediates in both biochemical pathways and synthetic organic chemistry. Their unique structure, featuring a carboxylic acid adjacent to a ketone, makes them versatile precursors for the synthesis of α-amino acids, pharmaceuticals, and other high-value molecules. The target molecule, 3-methoxyphenylglyoxylic acid, serves as a key building block in the development of various bioactive compounds.

The conversion of α-hydroxy acids, such as 3-methoxymandelic acid, to α-keto acids is a fundamental oxidative transformation.[1][2] While various oxidizing agents can accomplish this, potassium permanganate (KMnO₄) is a classic, powerful, and cost-effective choice.[2] The reaction's success, however, is critically dependent on controlling the reaction conditions to prevent over-oxidation and undesirable side reactions, such as oxidative decarboxylation which can lead to the formation of aldehydes or benzoic acid derivatives.[3][4][5]

This protocol has been designed to maximize the yield of the desired keto acid by carefully managing stoichiometry, temperature, and pH.

Reaction Mechanism: Permanganate Oxidation

The oxidation of mandelic acid derivatives by permanganate is a well-studied process that involves multiple manganese intermediate species (e.g., Mn(VI), Mn(V)).[6][7][8] The reaction is known to be complex, with the precise pathway influenced by the pH of the medium.[7][9]

Under alkaline conditions, as employed in this protocol, the reaction is understood to proceed via the following key steps:

  • Deprotonation: The carboxylic acid and hydroxyl groups of 3-methoxymandelic acid are deprotonated in the basic medium.

  • Manganate Ester Formation: The alkoxide of the mandelic acid derivative attacks the manganese(VII) center of the permanganate ion, forming a transient cyclic manganate(V) ester intermediate.

  • Rate-Limiting Hydride Transfer: The crucial step involves the transfer of the α-hydrogen (from the carbon bearing the hydroxyl group) to an oxygen atom of the oxidant.[6][9] This is a concerted process that leads to the cleavage of the C-H bond and the formation of the ketone. This step is confirmed by a significant primary kinetic isotope effect (kH/kD ≥ 8-9) when the α-hydrogen is replaced with deuterium.[6][7]

  • Product Formation and MnO₂ Precipitation: The intermediate collapses to yield the α-keto acid product (3-methoxyphenylglyoxylic acid) and a reduced manganese species. In alkaline or neutral solutions, permanganate is ultimately reduced to manganese dioxide (MnO₂), a brown solid that precipitates from the reaction mixture.

The stoichiometry in alkaline solution for the initial reduction step can be represented as: Mandelic Acid + 2 Mn(VII) → Phenylglyoxylic Acid + 2 Mn(VI)[6][7] The resulting Mn(VI) (manganate) is then further reduced to MnO₂.[6]

ReactionMechanism Fig. 1: Simplified Permanganate Oxidation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products Reactant 3-Methoxymandelate Anion Intermediate Cyclic Manganate(V) Ester Reactant->Intermediate Formation of Ester Oxidant MnO4- (Permanganate) Oxidant->Intermediate Product 3-Methoxyphenylglyoxylate Intermediate->Product Rate-Limiting Hydride Transfer Byproduct Reduced Mn Species (e.g., HMnO3^2-) Intermediate->Byproduct

Caption: Fig. 2: Experimental Workflow for Keto Acid Synthesis

Product Characterization and Quality Control

Thorough analysis of the final product is essential to confirm its identity, purity, and yield.

Analytical Methods
  • ¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation. The ¹H NMR spectrum should show characteristic aromatic proton signals, a methoxy singlet, and the absence of the α-proton signal from the starting material. The ¹³C NMR will show a downfield shift for the newly formed ketone carbonyl and the disappearance of the α-carbon signal from the starting alcohol.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expect to see a strong C=O stretching band for the ketone (~1730 cm⁻¹) and the carboxylic acid (~1680 cm⁻¹), and a broad O-H stretch for the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% trifluoroacetic acid) is a good starting point. [10]Purity is determined by the peak area percentage of the main product. The method can be validated using calibration curves with standards of known concentration. [11]* Mass Spectrometry (MS): Confirms the molecular weight of the product. Electrospray ionization (ESI) in negative mode should show a prominent [M-H]⁻ ion.

  • Melting Point: A sharp melting point range is indicative of high purity.

Expected Data for 3-Methoxyphenylglyoxylic Acid
ParameterExpected Value
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃) δ ~ 8.0-7.2 (m, 4H, Ar-H), 3.9 (s, 3H, -OCH₃), COOH proton may be broad or not observed.
¹³C NMR (CDCl₃) δ ~ 185 (C=O, ketone), 165 (C=O, acid), 160-115 (Ar-C), 56 (-OCH₃).
IR (KBr, cm⁻¹) ~3400-2500 (broad, O-H), ~1730 (C=O, ketone), ~1680 (C=O, acid), ~1600, 1580 (C=C, aromatic).
HPLC Purity ≥98%

References

  • ResearchGate. (2025). Improved synthesis of 3-methoxy-4-hydroxymandelic acid by glyoxalic acid method. Available at: [Link]

  • Hovey, T. A., et al. (2023). Pathways in permanganate oxidation of mandelic acid: reactivity and selectivity of intermediate manganese species. Dalton Transactions, 52, 18268. Available at: [Link]

  • Royal Society of Chemistry. (2023). PATHWAYS IN PERMANGANATE OXIDATION OF MANDELIC ACID: REACTIVITY AND SELECTIVITY OF INTERMEDIATE MANGANESE SPECIES. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Potassium permanganate. Available at: [Link]

  • ChemRxiv. (N.D.). Nickel-Photocatalytic Decarboxylative Oxidation of Mandelic Acids. Available at: [Link]

  • Google Patents. (N.D.). CN102643192A - Preparation method of methoxyphenylacetic acid.
  • Journal of Research of the National Bureau of Standards. (N.D.). An improved procedure for synthesis of DL-4-hydroxy-3-methoxymandelic acid. Available at: [Link]

  • Applied and Environmental Microbiology. (N.D.). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (N.D.). Comparative Study of Solvent Effect for Mandelic Acid Oxidation by Different Oxidants. Available at: [Link]

  • New Jersey Department of Health. (N.D.). POTASSIUM PERMANGANATE HAZARD SUMMARY. Available at: [Link]

  • MDPI. (N.D.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]

  • Royal Society of Chemistry. (N.D.). CoCl2 catalysed decarboxylation-oxidation of mandelic acids by molecular oxygen. Available at: [Link]

  • Oxford Health. (2022). Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate. Available at: [Link]

  • Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Available at: [Link]

  • ResearchGate. (N.D.). Pathways in permanganate oxidation of mandelic acid: reactivity and selectivity of intermediate manganese species | Request PDF. Available at: [Link]

  • ResearchGate. (2017). A Synthesis of Alibendol, 2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide via m-CPBA Oxidation of o-Vanillin. Available at: [Link]

  • SciSpace. (2021). Synthesis of new vanillin derivatives from natural eugenol. Available at: [Link]

  • OSTI.GOV. (2023). Pathways in permanganate oxidation of mandelic acid: reactivity and selectivity of intermediate manganese species. Available at: [Link]

  • Organic & Biomolecular Chemistry. (N.D.). High Selectivity in the Oxidation of Mandelic Acid Derivatives and in O-Methylation of Protocatechualdehyde. Available at: [Link]

  • NIH National Library of Medicine. (N.D.). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Available at: [Link]

  • Google Patents. (N.D.). WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • Master Organic Chemistry. (N.D.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available at: [Link]

  • ACS Publications. (N.D.). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Available at: [Link]

  • ResearchGate. (2025). (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Available at: [Link]

  • Angene Chemical. (N.D.). Benzeneacetic acid, a,4-dihydroxy-3-methoxy-, (±)-(CAS# 2394-20-9). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid

This technical guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-2-(3-methoxyphenyl)acetic a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid. This document is designed to offer in-depth, practical solutions to common challenges encountered during this synthesis, with a focus on identifying and mitigating the formation of side products.

Introduction to the Synthesis

The synthesis of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid, a valuable building block in pharmaceutical development, is typically achieved through a two-step process. The first step involves the formation of a cyanohydrin, 2-hydroxy-2-(3-methoxyphenyl)acetonitrile, from 3-methoxybenzaldehyde. The subsequent step is the hydrolysis of the cyanohydrin to the desired carboxylic acid. While seemingly straightforward, each of these steps presents opportunities for the formation of various impurities that can complicate purification and compromise the quality of the final product. Understanding the origins of these side products is critical for optimizing the synthetic route and ensuring a high-purity final compound.

Below is a general workflow for the synthesis:

Synthesis_Workflow 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Cyanohydrin_Formation Cyanohydrin_Formation 3-Methoxybenzaldehyde->Cyanohydrin_Formation + NaCN/HCN 2-Hydroxy-2-(3-methoxyphenyl)acetonitrile 2-Hydroxy-2-(3-methoxyphenyl)acetonitrile Cyanohydrin_Formation->2-Hydroxy-2-(3-methoxyphenyl)acetonitrile Hydrolysis Hydrolysis 2-Hydroxy-2-(3-methoxyphenyl)acetonitrile->Hydrolysis + H+/H2O or OH-/H2O 2-Hydroxy-2-(3-methoxyphenyl)acetic_acid 2-Hydroxy-2-(3-methoxyphenyl)acetic_acid Hydrolysis->2-Hydroxy-2-(3-methoxyphenyl)acetic_acid

Caption: General two-step synthesis of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Cyanohydrin Formation Stage

Question 1: My reaction seems to have stalled, and I have a significant amount of unreacted 3-methoxybenzaldehyde. What could be the cause?

Answer:

The formation of cyanohydrin from an aldehyde is a reversible reaction.[1] Several factors can lead to an incomplete reaction:

  • Insufficient Cyanide Source: Ensure that you are using a sufficient molar excess of the cyanide source (e.g., NaCN, KCN, or TMSCN). For successful cyanohydrin formation, free cyanide ions must be available to act as a nucleophile.[1]

  • pH of the Reaction Mixture: The reaction is base-catalyzed, as a small amount of a strong base activates hydrogen cyanide by converting it to the more nucleophilic cyanide ion.[1] If the reaction medium is too acidic, the concentration of the cyanide anion will be too low. Conversely, a highly basic medium can promote side reactions (see Question 2). Careful control of pH is therefore crucial.

  • Temperature: While gentle heating can sometimes drive a reaction to completion, in this case, higher temperatures can favor the reverse reaction (elimination of HCN from the cyanohydrin). It is advisable to run the reaction at or below room temperature.

Troubleshooting Steps:

  • Monitor pH: If possible, monitor the pH of the reaction and maintain it in a slightly basic range.

  • Add More Cyanide: A carefully controlled addition of more cyanide reagent may help drive the equilibrium towards the product.

  • Optimize Temperature: If the reaction is being run at an elevated temperature, try lowering it to room temperature or even 0-5 °C.

Question 2: I am observing significant amounts of 3-methoxybenzoic acid and 3-methoxybenzyl alcohol in my crude product. How can I prevent this?

Answer:

The presence of both 3-methoxybenzoic acid and 3-methoxybenzyl alcohol strongly suggests that a Cannizzaro reaction is occurring. This is a common side reaction for aldehydes that lack α-hydrogens, such as 3-methoxybenzaldehyde, especially under strongly basic conditions.[2][3] In the Cannizzaro reaction, two molecules of the aldehyde disproportionate to form the corresponding primary alcohol and carboxylic acid.[2]

Cannizzaro_Reaction cluster_cannizzaro Cannizzaro Reaction Aldehyde1 3-Methoxybenzaldehyde Disproportionation Disproportionation Aldehyde1->Disproportionation Aldehyde2 3-Methoxybenzaldehyde Aldehyde2->Disproportionation + OH- Alcohol 3-Methoxybenzyl alcohol Disproportionation->Alcohol Reduction Acid 3-Methoxybenzoic acid Disproportionation->Acid Oxidation

Caption: The Cannizzaro reaction as a source of side products.

Mitigation Strategies:

  • Control Basicity: The primary cause of the Cannizzaro reaction is high basicity. Avoid using strong bases like NaOH or KOH to catalyze the cyanohydrin formation. Instead, use a milder base or a buffered system.

  • Reagent Choice: Using trimethylsilyl cyanide (TMSCN) can sometimes be a better alternative to alkali metal cyanides, as the reaction conditions are generally less basic.[4]

  • Order of Addition: Slowly adding the aldehyde to the cyanide solution can help to keep the instantaneous concentration of the aldehyde low, which can disfavor the bimolecular Cannizzaro reaction.

The presence of 3-methoxybenzoic acid alone could also indicate simple air oxidation of the starting aldehyde, which can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Part 2: Hydrolysis Stage

Question 3: My hydrolysis is incomplete, and I am left with the starting cyanohydrin and/or the intermediate amide. How can I drive the reaction to completion?

Answer:

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[5] Incomplete hydrolysis can be due to several factors:

  • Insufficiently Forcing Conditions: The hydrolysis of both the nitrile and the amide requires either strong acid or strong base and often elevated temperatures.[5]

  • Reaction Time: These reactions can be slow. Ensure you are allowing sufficient time for the reaction to go to completion.

  • Biphasic Mixture: If the cyanohydrin is not fully soluble in the aqueous acidic or basic medium, the reaction can be slow due to the limited interfacial area between the two phases.

Troubleshooting Steps:

  • Increase Temperature: Heating the reaction mixture under reflux is common for nitrile hydrolysis.[5]

  • Increase Reagent Concentration: Using a more concentrated acid (e.g., 6M HCl) or base (e.g., 4M NaOH) can accelerate the reaction.

  • Extend Reaction Time: Monitor the reaction by a suitable technique (e.g., TLC or HPLC) to determine the optimal reaction time.

  • Use a Co-solvent: Adding a water-miscible co-solvent like ethanol or dioxane can improve the solubility of the organic substrate and accelerate the hydrolysis.

Question 4: I am seeing the formation of 3-methoxybenzaldehyde in my product after hydrolysis. What is happening?

Answer:

The formation of 3-methoxybenzaldehyde during the hydrolysis step indicates the reversion of the cyanohydrin to the starting aldehyde. This is essentially the reverse of the cyanohydrin formation reaction and is particularly favored under basic conditions.[6]

Mitigation Strategies:

  • Favor Acidic Hydrolysis: Acid-catalyzed hydrolysis is generally less prone to cyanohydrin reversion than base-catalyzed hydrolysis. If you are using basic conditions, consider switching to an acidic protocol.

  • Control Temperature: While heat is needed for hydrolysis, excessive temperatures can also promote the reversion. Find a balance that allows for complete hydrolysis without significant decomposition.

Question 5: My final product is showing signs of degradation, and I suspect decarboxylation. How can I avoid this?

Answer:

α-hydroxy acids like 2-Hydroxy-2-(3-methoxyphenyl)acetic acid can be susceptible to decarboxylation (loss of CO2) at high temperatures, which would lead to the formation of 3-methoxybenzyl alcohol.

Avoidance Measures:

  • Moderate Hydrolysis and Work-up Temperatures: Avoid excessively high temperatures during both the hydrolysis and the subsequent work-up and purification steps.

  • Purification Conditions: During purification by distillation (if applicable) or recrystallization from a high-boiling solvent, keep the temperature as low as is practical.

Analytical Characterization and Purification

Question 6: What is a reliable method for analyzing the purity of my 2-Hydroxy-2-(3-methoxyphenyl)acetic acid and identifying the side products?

Answer:

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose.[7] A reversed-phase method using a C18 column is typically employed.

Typical HPLC-UV Method Parameters:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the more non-polar components.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 275 nm[7]

This method should be able to separate the polar product from the less polar starting aldehyde and other non-polar impurities. The identities of the peaks can be confirmed by running standards of the expected side products or by using HPLC-MS.[8]

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for identifying impurities, especially if they are present in significant quantities.[9][10]

Question 7: What is a good general procedure for purifying the final product?

Answer:

Recrystallization is a highly effective method for purifying solid organic compounds like 2-Hydroxy-2-(3-methoxyphenyl)acetic acid.

General Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents include water, toluene, ethyl acetate, or mixtures of these with a less polar co-solvent like hexane or heptane.[11][12] A systematic approach to solvent selection can greatly improve purification efficiency.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization: If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

An acid-base extraction during the work-up can also be very effective. By dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), neutral impurities (like 3-methoxybenzyl alcohol) can be washed away with an organic solvent. The aqueous layer can then be acidified to precipitate the pure carboxylic acid product.

Summary of Potential Side Products and Their Origin

Side ProductStructureOriginMitigation Strategy
3-Methoxybenzaldehyde 3-MeO-C₆H₄-CHOUnreacted starting material or cyanohydrin reversionDrive cyanohydrin formation to completion; use acidic hydrolysis.
3-Methoxybenzoic Acid 3-MeO-C₆H₄-COOHOxidation of aldehyde; Cannizzaro reactionUse inert atmosphere; avoid strongly basic conditions.
3-Methoxybenzyl Alcohol 3-MeO-C₆H₄-CH₂OHCannizzaro reaction; decarboxylation of productAvoid strongly basic conditions; avoid excessive heat.
2-Amino-2-(3-methoxyphenyl)acetamide 3-MeO-C₆H₄-CH(OH)-CONH₂Incomplete hydrolysis of the nitrileUse more forcing hydrolysis conditions (stronger acid/base, higher temp, longer time).
2-Hydroxy-2-(3-methoxyphenyl)acetonitrile 3-MeO-C₆H₄-CH(OH)-CNIncomplete hydrolysisUse more forcing hydrolysis conditions.

References

  • SciSpace. (n.d.). "HPLC-UV method approach for the analysis and impurity profiling of Captopril ". Retrieved from [Link]

  • protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)).
  • Google Patents. (n.d.). CN102643192A - Preparation method of methoxyphenylacetic acid.
  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.
  • FooDB. (n.d.). Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). Retrieved from [Link]

  • Organic Chemistry Tutor. (2024). Cyanohydrin Formation and Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • NIH. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Cyanohydrin Formation Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • MassBank. (n.d.). (S)-Mandelic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). EP0132320A1 - Method of preparing cyanohydrins.
  • ResearchGate. (n.d.). Matrix Effect in the Quantitative Determination of Mandelic and Phenylglyoxylic Acid in Urine Samples by HPLC-MS/MS with Isotopic Dilution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Mandelic acid (FDB022191). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Chiral HPLC Separation of 3-Methoxymandelic Acid

Welcome to the dedicated technical support guide for the chiral separation of 3-methoxymandelic acid. As a key chiral building block and metabolite, achieving robust and reproducible enantiomeric separation is critical f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chiral separation of 3-methoxymandelic acid. As a key chiral building block and metabolite, achieving robust and reproducible enantiomeric separation is critical for researchers in pharmaceutical development and clinical diagnostics. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory, moving from general method development principles to specific troubleshooting scenarios. Our approach is grounded in explaining the fundamental chromatographic principles, ensuring you not only solve the immediate problem but also build a deeper understanding for future method development.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful chiral separation method for 3-methoxymandelic acid.

Q1: What is the most effective type of chiral stationary phase (CSP) for separating 3-methoxymandelic acid?

A1: The selection of the chiral stationary phase (CSP) is the most critical factor for achieving enantioselectivity.[1] For an acidic analyte like 3-methoxymandelic acid, two types of CSPs have demonstrated high success rates:

  • Anion-Exchange Type CSPs: Columns like CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds.[2] The separation mechanism is based on an ionic exchange between the negatively charged (dissociated) acidic analyte and the positively charged chiral selector on the stationary phase.[2] This strong, specific interaction often leads to excellent resolution.

  • Polysaccharide-Based CSPs: Immobilized polysaccharide derivatives, such as cellulosic tris(3,5-dichlorophenylcarbamate) found in columns like CHIRALPAK® IC, are also highly effective.[3] These columns are versatile and can be used in normal-phase, polar organic, or reversed-phase modes, offering broad applicability. Baseline resolution for 4-methoxymandelic acid, a close analog, has been successfully achieved on this type of phase.[3]

A screening approach using columns from both categories is the most efficient strategy to identify the optimal stationary phase for your specific needs.[1][4]

Q2: How does the mobile phase pH impact the peak shape and resolution of 3-methoxymandelic acid?

A2: Mobile phase pH is a critical parameter for ionizable compounds. 3-methoxymandelic acid is a carboxylic acid with a pKa value similar to mandelic acid (approximately 3.4).[5]

  • In Normal Phase/Polar Organic Mode: The goal is to suppress the ionization of the carboxylic acid group to minimize undesirable interactions with the silica surface of the column, which causes severe peak tailing.[6] Adding a small amount of a strong acid like trifluoroacetic acid (TFA) or a weaker acid like acetic acid to the mobile phase ensures the analyte remains in its neutral, protonated form, leading to sharper, more symmetrical peaks.[5][6]

  • On Anion-Exchange CSPs: The separation relies on the analyte being in its ionized (anionic) state. Therefore, the mobile phase is typically weakly acidic (pH 5–7).[2] In this range, the analyte's carboxylic acid group is deprotonated (negatively charged), allowing it to interact with the protonated (positively charged) chiral selector.[2]

Q3: Why is an acidic or basic additive often required in the mobile phase for chiral separations?

A3: Additives serve multiple crucial functions in chiral HPLC:

  • Improving Peak Shape: As discussed in Q2, acidic additives are essential for acidic analytes like 3-methoxymandelic acid to prevent peak tailing by suppressing silanol interactions.[6] Similarly, basic additives (e.g., diethylamine) are used for basic analytes.

  • Controlling Retention and Selectivity: In ion-exchange chromatography, additives act as counter-ions.[2] The concentration and type of acidic and salt additives can be adjusted to control the elution strength of the mobile phase and fine-tune the retention time and resolution of the enantiomers.[2]

  • Addressing "Additive Memory Effects": Chiral columns can "remember" previous additives, which can affect the reproducibility of a separation.[7] Using a consistent, well-defined mobile phase with the necessary additives is key. If a column's history is unknown or if performance degrades, extensive flushing or dedicating the column to a specific method may be necessary.[7][8]

Q4: What are reliable starting conditions for developing a separation method for 3-methoxymandelic acid?

A4: A logical starting point is to use a polysaccharide-based column in normal phase mode, as this is a widely applicable technique.

ParameterRecommended Starting ConditionRationale
Chiral Column Polysaccharide-based (e.g., CHIRALPAK® IC, 250 x 4.6 mm, 5 µm)Proven effectiveness for mandelic acid and its derivatives.[3]
Mobile Phase n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)A standard normal phase system. Hexane is the weak solvent, IPA is the polar modifier, and TFA is the acidic additive to ensure good peak shape.[5]
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Temperature 25 °CTemperature can significantly affect chiral selectivity; starting at ambient temperature provides a stable baseline.[1][5]
Detection UV at 219 nm or 272 nm3-methoxymandelic acid has UV absorbance. 219 nm provides general sensitivity, while the methoxy-substituted aromatic ring should also absorb around 270-275 nm.[9]

From this starting point, the percentage of the polar modifier (IPA) can be adjusted to optimize retention time and resolution.

Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental issues.

Problem: Poor or No Enantiomeric Resolution (Rs < 1.5)
Probable CauseRecommended Action & Scientific Explanation
1. Suboptimal Stationary Phase The chosen CSP may not provide sufficient chiral recognition for 3-methoxymandelic acid. Action: Screen other CSPs, particularly those from a different class (e.g., if a polysaccharide column fails, try an anion-exchange column like CHIRALPAK QN-AX). Chiral recognition is a highly specific three-point interaction, and selectivity is unpredictable without empirical screening.[1][4]
2. Incorrect Mobile Phase Composition The ratio of the weak solvent (e.g., hexane) to the polar modifier (e.g., ethanol, IPA) is incorrect. Action: Systematically vary the percentage of the alcohol modifier. Decreasing the alcohol percentage will increase retention and may improve resolution, while increasing it will shorten the analysis time. Test different alcohols (e.g., ethanol vs. isopropanol) as they can offer different selectivity.
3. Inappropriate or Missing Additive The absence of an acidic additive is likely causing peak distortion that masks the separation. Action: Ensure an acidic additive (e.g., 0.1% TFA or acetic acid) is present in the mobile phase to improve peak shape.[6] For anion-exchange columns, ensure the mobile phase contains the correct counter-ion and salt concentration as specified by the manufacturer.[2]
4. Suboptimal Temperature Enantiomeric separations can be highly sensitive to temperature changes. Action: Optimize the column temperature.[5] Run experiments at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution but also increase retention time and backpressure.
Problem: Broad or Tailing Peaks (Asymmetry > 1.2)
Probable CauseRecommended Action & Scientific Explanation
1. Secondary Silanol Interactions The acidic analyte is interacting with residual silanol groups on the silica support of the CSP, a very common issue for acidic compounds.[5] Action: Add or increase the concentration of an acidic modifier (e.g., 0.1% - 0.5% TFA or acetic acid) in the mobile phase.[6] This suppresses the ionization of both the analyte and the silanol groups, minimizing this unwanted interaction.
2. Column Overload Injecting too much sample mass can saturate the stationary phase, leading to peak distortion. Action: Reduce the injection volume or dilute the sample concentration and re-inject.[5]
3. Column Contamination or Degradation The column may be contaminated with strongly retained impurities, or the stationary phase may be damaged. This can happen if incompatible solvents (like THF or DCM on some coated polysaccharide phases) were used.[10] Action: Flush the column with a strong, compatible solvent (e.g., 100% Isopropanol). If performance does not improve, the column may be irreversibly damaged and require replacement. Always use a guard column to protect the analytical column.[8]
4. High Extra-Column Volume Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening. Action: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to eliminate dead volumes.[5]
Problem: Unstable or Drifting Retention Times
Probable CauseRecommended Action & Scientific Explanation
1. Insufficient Column Equilibration The column has not reached equilibrium with the mobile phase. This is especially true for chiral separations, which can require long equilibration times. Action: Equilibrate the column with the mobile phase for at least 30-60 minutes (or until a stable baseline is achieved) before the first injection. For methods with additives, equilibration can take even longer.
2. "Additive Memory Effect" Residual additives from previous analyses are slowly leaching from the column, altering the mobile phase composition.[7] Action: Dedicate a column to a specific method or class of compounds. If a column must be switched between methods, use a rigorous flushing protocol (e.g., flushing with 20-30 column volumes of a strong, miscible solvent like isopropanol) between uses.[7][8]
3. Temperature Fluctuations The ambient temperature around the column is not stable, affecting retention. Action: Use a thermostatted column compartment to maintain a constant, controlled temperature throughout the analysis.[5]
4. Mobile Phase Instability The mobile phase composition is changing over time due to the evaporation of a volatile component (e.g., hexane). Action: Keep mobile phase bottles capped and prepare fresh mobile phase daily.

Visualized Workflows and Protocols

Method Development and Optimization Workflow

The following diagram outlines a systematic approach to developing a robust chiral separation method for 3-methoxymandelic acid.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte (3-Methoxymandelic Acid) Screen_CSP Screen CSPs - Polysaccharide (IC, AD) - Anion-Exchange (QN-AX) Start->Screen_CSP Screen_MP Screen Mobile Phases - Normal Phase (Hex/IPA) - Polar Organic (MeOH) Screen_CSP->Screen_MP Select_Best Select Best CSP/MP Combo (Observe any separation) Screen_MP->Select_Best Optimize_MP Optimize Modifier % (e.g., 5-20% IPA) Select_Best->Optimize_MP Optimize_Add Optimize Additive (Type & Conc. of Acid) Optimize_MP->Optimize_Add Optimize_Params Optimize Temp & Flow Rate Optimize_Add->Optimize_Params Final_Method Final Method (Rs > 2.0, As ~ 1.0) Optimize_Params->Final_Method Validate Validate Method (Robustness, Reproducibility) Final_Method->Validate Troubleshooting cluster_Res Resolution Issues cluster_Shape Peak Shape Issues cluster_RT Retention Issues Start Problem Observed in Chromatogram p1 Poor Resolution? Start->p1 p2 Peak Tailing/Broad? p1->p2 No c1a Optimize Mobile Phase (Modifier %, Additive) p1->c1a Yes p3 Retention Time Drifting? p2->p3 No c2a Check/Add Acidic Modifier p2->c2a Yes c3a Ensure Full Equilibration p3->c3a Yes c1b Change Temperature c1a->c1b c1c Screen Different CSP c1b->c1c c2b Reduce Sample Load c2a->c2b c2c Flush/Check Column Health c2b->c2c c3b Use Column Oven c3a->c3b c3c Dedicate or Flush Column Thoroughly c3b->c3c

Caption: A decision tree for troubleshooting common HPLC problems.

Detailed Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the chiral separation of 3-methoxymandelic acid. Optimization will likely be required.

1. Equipment and Materials

  • HPLC system with a pump, autosampler, thermostatted column compartment, and UV/PDA detector.

  • Chiral Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) or equivalent immobilized polysaccharide-based CSP.

  • Guard Column: Appropriate guard column for the analytical column.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA).

  • Sample: Racemic 3-methoxymandelic acid standard.

2. Mobile Phase Preparation

  • Prepare the mobile phase by mixing n-Hexane, IPA, and TFA in a ratio of 90:10:0.1 (v/v/v) .

  • For 1 Liter: Combine 900 mL of n-Hexane, 100 mL of IPA, and 1.0 mL of TFA.

  • Mix thoroughly and degas the solution using sonication or vacuum filtration.

3. Sample Preparation

  • Prepare a stock solution of racemic 3-methoxymandelic acid at 1.0 mg/mL in IPA.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL (100 µg/mL).

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Instrument Parameters

ParameterSetting
Mobile Phase n-Hexane / IPA / TFA (90:10:0.1)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
UV Detection 219 nm
Run Time 30 minutes (adjust as needed based on retention)

5. System Equilibration and Analysis

  • Install the guard and analytical columns.

  • Flush the system with the mobile phase at a reduced flow rate (0.2 mL/min) for 5 minutes, then gradually increase to the set flow rate of 1.0 mL/min.

  • Equilibrate the column for at least 30 minutes or until a stable baseline is observed.

  • Inject a blank (mobile phase) to ensure there are no system peaks.

  • Inject the prepared sample and begin data acquisition.

  • Based on the initial chromatogram, adjust the IPA percentage to achieve optimal retention and resolution. Decrease IPA for more retention/resolution; increase for faster elution.

References

  • Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Hsieh, P. C., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73. Retrieved from [Link]

  • Wang, Y., et al. (2011). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Korean Chemical Society, 55(4), 618-622. Retrieved from [Link]

  • Gray, M. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • Fouad, A., et al. (2019). Enantioselective nano-LC separation of various compounds. ResearchGate. Retrieved from [Link]

  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Ashenafi, D. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Ilisz, I., et al. (2021). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules, 26(2), 433. Retrieved from [Link]

  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Liu, G., et al. (2009). Chiral Separation of Mandelic Acid and Its Derivatives by Thin‐Layer Chromatography Using Molecularly Imprinted Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 32(10), 1431-1442. Retrieved from [Link]

  • E-MS. (2002). Derivatives of racemic mandelic and tropic acids have been separated directly on a t-butylbenzoylated tartaric acid-based chiral stationary phase. ResearchGate. Retrieved from [Link]

  • Martynow, J. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help?. ResearchGate. Retrieved from [Link]

  • Ahuja, S. (2004, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 2-Hydroxy-2-(3-methoxyphenyl)acetic Acid and Its Analogues

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the modification of core scaffolds to enhance or modulate biological activity is a cornerstone of drug discovery. M...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the modification of core scaffolds to enhance or modulate biological activity is a cornerstone of drug discovery. Mandelic acid and its derivatives have long been recognized for their diverse therapeutic potential, exhibiting antimicrobial, antioxidant, and anticancer properties.[1][2] This guide provides an in-depth comparative analysis of the biological activity of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid and its structural analogues, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy.

Introduction to 2-Hydroxy-2-(3-methoxyphenyl)acetic Acid

2-Hydroxy-2-(3-methoxyphenyl)acetic acid, a derivative of mandelic acid, possesses a unique structural motif characterized by a hydroxyl group and a methoxy group on the phenyl ring. The relative positions of these substituents can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. Understanding these nuances is critical for the rational design of more potent and selective therapeutic agents.

Comparative Biological Activities

The biological potential of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid and its analogues is multifaceted. This section will delve into their comparative antimicrobial, antioxidant, and cytotoxic activities, drawing upon available experimental data.

Antimicrobial Activity

Mandelic acid itself is known to possess antibacterial properties.[1] The introduction of substituents on the phenyl ring can modulate this activity. Generally, derivatives with increased lipophilicity exhibit enhanced antimicrobial effects, as this allows for better penetration through the cell membranes of microorganisms.[3]

A comparative study on the antimicrobial activities of various methoxy-substituted salicylaldehydes, which share structural similarities with methoxy-substituted mandelic acids, revealed that the position of the methoxy group significantly impacts efficacy. For instance, 4-methoxysalicylaldehyde showed strong-to-moderate antimicrobial activity, while 3-methoxysalicylaldehyde demonstrated no activity against the tested foodborne bacteria.[4] This suggests that the substitution pattern on the aromatic ring is a critical determinant of antimicrobial potency.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant capacity of hydroxylated and methoxylated mandelic acid derivatives has been investigated using various assays.

A study comparing the antioxidant activities of mandelic acid and its derivatives using DPPH, ABTS, FRAP, and CUPRAC assays revealed that 4-hydroxy-3-methoxymandelic acid and 3,4-dihydroxymandelic acid exhibited significant antioxidant properties, while mandelic acid and 3-hydroxymandelic acid did not show notable antiradical activity in the DPPH and ABTS assays.[1] In the FRAP and CUPRAC assays, the antioxidant capacity increased in the following order: 3-hydroxymandelic acid < mandelic acid < 4-hydroxy-3-methoxymandelic acid < 3,4-dihydroxymandelic acid.[1] This highlights the importance of the number and position of hydroxyl and methoxy groups on the aromatic ring for antioxidant potential.

Table 1: Comparative Antioxidant Activity of Mandelic Acid Derivatives

CompoundDPPH IC50 (µM) in waterABTS IC50 (µM) in waterFRAP (µM Fe2+) in waterCUPRAC (µM Trolox) in water
Mandelic Acid> 5> 511.2324.35
3-Hydroxymandelic Acid> 5> 58.3519.34
4-Hydroxy-3-methoxymandelic Acid3.183.2934.2565.23
3,4-Dihydroxymandelic Acid2.152.5856.34102.34
Data synthesized from a comparative study on the antioxidant properties of mandelic acid and its derivatives.[1]
Cytotoxic Activity

The cytotoxic potential of mandelic acid derivatives against various cancer cell lines is an area of active research. The substitution pattern on the phenyl ring plays a crucial role in determining the anticancer activity.

For instance, a study on methoxy-substituted γ-oxa-ε-lactones derived from flavanones, which also contain a methoxy-substituted phenyl ring, demonstrated that the position of the methoxy group influences cytotoxicity. The derivative with a methoxy group at the 4'-position of the B ring was the most potent, while the one with the methoxy group at the C-8 position in the A ring showed lower activity.[5] This again underscores the importance of substituent positioning for biological effect.

While specific IC50 values for 2-Hydroxy-2-(3-methoxyphenyl)acetic acid against cancer cell lines are not extensively documented in the available literature, the general structure-activity relationships of related compounds suggest that it may possess cytotoxic properties that are dependent on the cell line and the specific molecular interactions within the target cells.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on mandelic acid derivatives allow for the formulation of key structure-activity relationship insights:

  • Lipophilicity and Antimicrobial Activity: Increasing the lipophilicity of mandelic acid derivatives, often through the addition of non-polar groups or esterification, generally leads to enhanced antimicrobial activity due to improved cell membrane penetration.[3]

  • Hydroxyl and Methoxy Groups in Antioxidant Activity: The presence and position of hydroxyl and methoxy groups on the aromatic ring are critical for antioxidant capacity. Dihydroxylated derivatives, particularly those with ortho or para positioning, tend to be more potent antioxidants than their monohydroxylated or non-hydroxylated counterparts.[1]

  • Positional Isomerism and Biological Effect: The specific placement of substituents on the phenyl ring (ortho, meta, or para) can dramatically alter the biological activity, as seen in the differing antimicrobial and cytotoxic effects of positional isomers.[4][5]

Figure 1: Key structure-activity relationships for mandelic acid derivatives.

Experimental Protocols

To ensure the reproducibility and validity of biological activity assessments, standardized experimental protocols are essential. The following sections detail common methodologies for evaluating the antimicrobial, antioxidant, and cytotoxic properties of chemical compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Compound Serial Dilutions Dilutions->Inoculate Incubate Incubate Plate Inoculate->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC

Figure 2: Workflow for the Broth Microdilution Antimicrobial Susceptibility Test.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a deep violet color.[6][7]

  • Reaction Mixture: The test compound, at various concentrations, is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[8]

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 515-520 nm.[8]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the reaction mixture.[9] The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11]

Protocol:

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals, resulting in a purple solution.[12]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570-590 nm.[10]

  • Calculation of Cell Viability: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Conclusion and Future Directions

The biological activity of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid and its analogues is a promising area of research with potential applications in the development of new therapeutic agents. The available data strongly suggest that the position of the methoxy group and the presence of other substituents on the phenyl ring are critical determinants of their antimicrobial, antioxidant, and cytotoxic properties.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of positional isomers and derivatives of 2-Hydroxy-2-(3-methoxyphenyl)acetic acid. Direct comparative studies under standardized conditions are necessary to elucidate more precise structure-activity relationships. Furthermore, mechanistic studies are warranted to understand the molecular targets and pathways through which these compounds exert their biological effects. Such investigations will be instrumental in guiding the rational design of novel and more effective drug candidates based on the mandelic acid scaffold.

References

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. (2022). National Institutes of Health. Retrieved from [Link]

  • Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts. (2023). MDPI. Retrieved from [Link]

  • Antimicrobial agents of 4-methoxysalicylaldehyde isolated from Periploca sepium oil against foodborne bacteria: structure–activity relationship. (2020). ResearchGate. Retrieved from [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (n.d.). MDPI. Retrieved from [Link]

  • In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. (n.d.). MDPI. Retrieved from [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (n.d.). RSC Publishing. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health. Retrieved from [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Institutes of Health. Retrieved from [Link]

  • 4-Methoxymandelic acid | C9H10O4 | CID 112056. (n.d.). PubChem. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Improved synthesis of 3-methoxy-4-hydroxymandelic acid by glyoxalic acid method. (2018). ResearchGate. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • (PDF) In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. (2019). ResearchGate. Retrieved from [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (n.d.). MDPI. Retrieved from [Link]

  • Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. (n.d.). Almac. Retrieved from [Link]

  • Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. (2021). ResearchGate. Retrieved from [Link]

  • Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. (2021). National Institutes of Health. Retrieved from [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). Rasayan J. Chem. Retrieved from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. (n.d.). Neliti. Retrieved from [Link]

  • 4-Hydroxy-3-methoxy-mandelic acid | C9H10O5 | CID 736172. (n.d.). PubChem. Retrieved from [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (n.d.). PubMed. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2024). PubMed Central. Retrieved from [Link]

  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). PubMed. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]

  • Antioxidant properties of two novel lipophilic gallic acid derivatives. (2022). Grasas y Aceites. Retrieved from [Link]

  • DPPH assay and TPC assays. (2024). YouTube. Retrieved from [Link]

  • Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria. (2019). National Institutes of Health. Retrieved from [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). MDPI. Retrieved from [Link]

  • Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. (2020). PubMed. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for 3-Methoxymandelic Acid Enantioseparation

For researchers and professionals in drug development and analytical chemistry, the enantioseparation of chiral molecules is a critical task. The differential pharmacological and toxicological effects of enantiomers nece...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, the enantioseparation of chiral molecules is a critical task. The differential pharmacological and toxicological effects of enantiomers necessitate their accurate quantification. 3-Methoxymandelic acid, a significant chiral carboxylic acid, presents a common challenge in chiral chromatography. This guide provides an in-depth comparison of the efficacy of various chiral stationary phases (CSPs) for the enantiomeric resolution of 3-methoxymandelic acid and its close analogs, supported by experimental data and mechanistic insights to inform your selection process.

The Foundation: Understanding Chiral Recognition

The successful separation of enantiomers hinges on the principle of chiral recognition, where a chiral stationary phase interacts diastereomerically with the two enantiomers of a racemic compound. This differential interaction, often described by the three-point interaction model, leads to different retention times and, consequently, separation. The primary forces governing these interactions include hydrogen bonding, π-π stacking, dipole-dipole interactions, steric hindrance, and inclusion complexation. The choice of a suitable CSP is paramount and depends on the specific structural and chemical properties of the analyte.

Major Classes of Chiral Stationary Phases for Acidic Compounds

The most widely employed CSPs for the separation of acidic compounds like 3-methoxymandelic acid fall into three main categories: polysaccharide-based, cyclodextrin-based, and Pirkle-type CSPs. Each class operates on distinct chiral recognition mechanisms, offering unique advantages and selectivities.

dot

Caption: Chiral recognition mechanisms for 3-methoxymandelic acid on different CSPs.

Comparative Efficacy of Chiral Stationary Phases

The selection of an optimal CSP is often an empirical process. However, by examining the performance of different CSPs with 3-methoxymandelic acid and its structural analogs, we can establish a well-informed starting point for method development.

Polysaccharide-Based CSPs: The Workhorse for Chiral Separations

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are renowned for their broad applicability and high success rates in chiral separations.[1] These CSPs possess helical polymer structures that form chiral grooves, providing a multitude of sites for interaction. For acidic analytes, the primary interactions involve hydrogen bonding with the carbamate groups, π-π interactions with the phenyl rings, and steric hindrance within the chiral grooves.[2]

A study on the separation of mandelic acid derivatives on a new immobilized cellulose-based CSP, CHIRALPAK® IC, demonstrated excellent baseline resolution for 4-methoxymandelic acid, a close structural analog of 3-methoxymandelic acid.[3] A resolution factor (Rs) of 2.14 was achieved, indicating a high degree of separation.[3] The use of an acidic additive, such as trifluoroacetic acid (TFA), in the mobile phase is crucial for achieving good peak shape and resolution for acidic compounds on these columns.[2][3]

Table 1: Performance Data of Polysaccharide-Based CSP for 4-Methoxymandelic Acid

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)
CHIRALPAK® IC (250 x 4.6 mm, 5 µm)n-hexane/isopropanol/TFA (80/20/0.1, v/v/v)1.0252.14[3]
Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation

Cyclodextrin-based CSPs utilize cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, as the chiral selectors.[4] Chiral recognition is primarily achieved through the formation of inclusion complexes, where the analyte, or a portion of it, fits into the cyclodextrin cavity.[4] Secondary interactions with the hydroxyl groups at the rim of the cyclodextrin molecule also contribute significantly to enantioselectivity.

Pirkle-Type CSPs: Exploiting Charge Transfer and Dipolar Interactions

Pirkle-type CSPs, also known as brush-type CSPs, are based on small chiral molecules covalently bonded to a silica support.[6] These CSPs are designed to have specific interaction sites, including π-acidic or π-basic aromatic rings, hydrogen bond donors/acceptors, and dipole-stacking moieties.[6] For acidic compounds like 3-methoxymandelic acid, the key interactions for chiral recognition are π-π stacking between the aromatic rings of the analyte and the CSP, hydrogen bonding with the carboxylic acid and hydroxyl groups, and dipole-dipole interactions.[6]

Pirkle-type CSPs are known for their robustness and high efficiency.[7] While specific application notes for 3-methoxymandelic acid are not prevalent, the general mechanism of interaction makes them a strong candidate for this separation. The ability to choose between π-acceptor and π-donor phases provides an additional level of selectivity tuning.[6]

Experimental Protocols

Below are detailed experimental protocols based on successful separations of methoxymandelic acid analogs. These serve as excellent starting points for method development for 3-methoxymandelic acid.

Protocol 1: Enantioseparation of 4-Methoxymandelic Acid on a Polysaccharide-Based CSP

dot

experimental_workflow_polysaccharide cluster_hplc HPLC Conditions Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Inject 10 µL Data Acquisition Data Acquisition HPLC System->Data Acquisition UV Detection at 230 nm Result Result Data Acquisition->Result Baseline Resolution (Rs = 2.14) Column CHIRALPAK® IC (250 x 4.6 mm, 5 µm) Mobile Phase n-hexane/isopropanol/TFA (80/20/0.1) Flow Rate 1.0 mL/min Temperature 25 °C method_development_workflow Select CSP Select CSP Initial Screening Initial Screening Select CSP->Initial Screening Cyclodextrin or Pirkle-type Optimize Mobile Phase Optimize Mobile Phase Initial Screening->Optimize Mobile Phase Vary organic modifier & additive Fine-tune Parameters Fine-tune Parameters Optimize Mobile Phase->Fine-tune Parameters Adjust flow rate & temperature Final Method Final Method Fine-tune Parameters->Final Method

Caption: General workflow for chiral method development.

Methodology:

  • Column Selection:

    • Cyclodextrin-based: Start with a β-cyclodextrin-based column, as its cavity size is often suitable for aromatic compounds.

    • Pirkle-type: Select a π-acceptor phase (e.g., with a dinitrobenzoyl group) as 3-methoxymandelic acid is a π-donor.

  • Initial Mobile Phase Screening (Normal Phase):

    • Begin with a mobile phase of n-hexane and a polar modifier (e.g., isopropanol or ethanol) in a 90:10 ratio.

    • Include a small amount of an acidic additive (0.1% TFA or acetic acid) to suppress the ionization of the carboxylic acid group and improve peak shape.

  • Optimization:

    • Vary the ratio of hexane to alcohol (e.g., 95:5, 80:20) to modulate retention and resolution.

    • If separation is not achieved, try a different alcohol (e.g., ethanol instead of isopropanol).

    • Adjust the concentration of the acidic additive.

    • Optimize the column temperature (e.g., between 15 °C and 40 °C) as temperature can significantly impact enantioselectivity.

    • Adjust the flow rate to balance analysis time and resolution.

Conclusion and Recommendations

For the enantioseparation of 3-methoxymandelic acid, polysaccharide-based chiral stationary phases, such as the CHIRALPAK® series, represent the most promising starting point. They have a proven track record of successfully resolving a wide range of acidic compounds, including close analogs of the target molecule, with high resolution. The availability of both coated and immobilized versions offers flexibility in solvent selection and method development.

While cyclodextrin- and Pirkle-type CSPs are also viable options with distinct chiral recognition mechanisms, the existing literature provides more direct evidence for the efficacy of polysaccharide-based CSPs for this class of compounds. For challenging separations or when alternative selectivity is required, screening on cyclodextrin and Pirkle-type columns is a logical next step.

Ultimately, the optimal chiral stationary phase and mobile phase composition will be determined through a systematic method development process. By leveraging the insights and protocols provided in this guide, researchers can significantly streamline their efforts to achieve robust and reliable enantioseparation of 3-methoxymandelic acid.

References

  • Gao, Y., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Brazilian Chemical Society, 23(1), 169-175. Available at: [Link]

  • Fouad, A., et al. (2019). Colistin Sulfate Chiral Stationary Phase for the Enantioselective Separation of Pharmaceuticals Using Organic Polymer Monolithic Capillary Chromatography. Molecules, 24(4), 748. Available at: [Link]

  • Zhang, T., et al. (2012). Enantiomer separation of acidic compounds on quinine and quinidine-based chiral anion-exchanger stationary phases by supercritical fluid chromatography. Journal of Chromatography A, 1269, 237-245. Available at: [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Hung, C. Y., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73. Available at: [Link]

  • Li, T., & Zhang, T. (2015). Engineering Cyclodextrin Clicked Chiral Stationary Phase for High-Efficiency Enantiomer Separation. Scientific Reports, 5, 12726. Available at: [Link]

  • Xu, J., et al. (2014). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. Journal of Chromatography B, 962, 77-85. Available at: [Link]

  • Wolrab, D., et al. (1990). A comparative study of five different methods for the determination of 3-methoxy-4-hydroxymandelic acid in urine. Clinica Chimica Acta, 187(2), 167-176. Available at: [Link]

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  • Chiral Technologies, Inc. (2013). Instruction Manual for CHIRALPAK AY-3. Available at: [Link]

  • Ali, I., et al. (2017). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its. Journal of Applied Pharmaceutical Science, 7(7), 1-8. Available at: [Link]

  • Chiral Technologies, Inc. (n.d.). The separation of three compounds using a CHIRALPAK IC column. Available at: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(3), 643. Available at: [Link]

  • Cacciatore, G., et al. (2021). Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neurobl. Journal of Clinical Pathology, 74(11), 724-730. Available at: [Link]

  • Chiralpedia. (n.d.). Donor-Acceptor (Pirkle)-type CSPs. Available at: [Link]

  • Sharma, C., et al. (2022). Simultaneous detection of Homovanillic acid (HVA) and Vanillyl mandelic acid (VMA) in urine sample by HPLC method. NeuroQuantology, 20(8), 2291-2299. Available at: [Link]

  • Chiral Technologies, Inc. (2013). Instruction Manual for CHIRALPAK AS-H/AS-3/AS. Available at: [Link]

  • Çakmak, T., et al. (2017). Design, preparation and application of a Pirkle-type chiral stationary phase for enantioseparation of some racemic organic acids and molecular dynamics studies. Journal of Chromatography A, 1515, 155-165. Available at: [Link]

  • Chiralpedia. (n.d.). Cyclodextrin-based CSPs. Available at: [Link]

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Validation

A Senior Application Scientist’s Guide: Comparing Catalytic vs. Stoichiometric Asymmetric Synthesis of Mandelic Esters

Introduction: The Enduring Importance of Chiral Mandelic Esters Optically active mandelic acid and its esters are indispensable chiral building blocks in the pharmaceutical and chemical industries.[1][2][3] Their presenc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Chiral Mandelic Esters

Optically active mandelic acid and its esters are indispensable chiral building blocks in the pharmaceutical and chemical industries.[1][2][3] Their presence is critical in the synthesis of numerous bioactive compounds, including antibiotics like cefamandole, antiplatelet drugs such as clopidogrel, and various other therapeutic agents.[1][4] The specific stereochemistry of the α-hydroxy acid moiety is often directly linked to pharmacological efficacy, making the development of efficient methods for their enantioselective synthesis a topic of paramount importance.[4]

Historically, the synthesis of single-enantiomer compounds relied heavily on stoichiometric amounts of chiral reagents. However, the principles of green chemistry have driven a paradigm shift towards catalytic methods, which offer greater efficiency and sustainability.[5] This guide provides a comparative analysis of these two fundamental approaches—stoichiometric control via chiral auxiliaries and modern catalytic asymmetric synthesis—for producing mandelic esters. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each strategy, supported by experimental data and protocols to inform researchers and process chemists in their selection of the optimal synthetic route.

Part 1: The Classic Workhorse - Stoichiometric Control with Chiral Auxiliaries

The chiral auxiliary-based approach is a robust and well-established method for asymmetric synthesis. The core principle involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. This covalent linkage introduces a chiral environment that directs a subsequent bond-forming reaction to occur diastereoselectively.[6]

Causality of Stereochemical Control

The entire process can be broken down into three distinct stages:[6]

  • Attachment: Covalent coupling of the chiral auxiliary to the substrate.

  • Diastereoselective Transformation: The key stereochemistry-defining reaction (e.g., reduction, alkylation, aldol addition).

  • Cleavage: Removal of the auxiliary to release the enantiomerically enriched product, ideally without causing racemization.

Stoichiometric_Workflow sub Prochiral Substrate sub_aux Substrate-Auxiliary Adduct sub->sub_aux Attachment aux Chiral Auxiliary aux->sub_aux diastereomer Diastereomerically Enriched Product sub_aux->diastereomer Diastereoselective Reaction reagent Reagent reagent->diastereomer product Enantiopure Product diastereomer->product Cleavage recovered_aux Recovered Auxiliary diastereomer->recovered_aux

Advantages and Limitations

The primary advantage of the chiral auxiliary method is its high degree of reliability and predictability. Diastereoselectivities are often excellent (>95% de), and the resulting diastereomers can typically be separated using standard techniques like chromatography or crystallization, allowing access to exceptionally pure material.[8] However, the methodology suffers from poor atom economy, as a full stoichiometric equivalent of the (often expensive) chiral auxiliary is required.[6] The additional steps for attachment and removal add to the overall step count and can lower the overall yield.[8]

Part 2: The Modern Paradigm - Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents a more elegant and sustainable approach, utilizing a substoichiometric amount of a chiral catalyst to generate vast quantities of an enantiomerically enriched product.[5][9] This strategy circumvents the need for stoichiometric chiral waste and reduces the number of synthetic steps.

Catalytic_Cycle catalyst Chiral Catalyst intermediate Catalyst-Substrate Complex catalyst->intermediate + Substrate substrate Substrate product Product intermediate->catalyst + Product intermediate->intermediate Stereoselective Transformation

Mechanisms of Catalysis in Mandelic Ester Synthesis

Several powerful catalytic platforms have been successfully applied to the synthesis of mandelic esters.

  • Transition Metal Catalysis: This approach relies on a central metal atom coordinated to a chiral ligand. For mandelic ester synthesis, the most common strategy is the asymmetric reduction of an α-keto ester, such as methyl benzoylformate. The chiral ligand creates a C₂-symmetric or asymmetric environment that forces the substrate to bind in a specific orientation, leading to hydride delivery to a single enantiotopic face of the ketone. The Corey-Itsuno reduction, which uses a chiral oxazaborolidine catalyst with borane, is a highly effective method for this transformation, often achieving excellent enantioselectivity (>95% ee).[10][11][12]

  • Organocatalysis: This field utilizes small, metal-free organic molecules to induce chirality.[13] Recent advancements have demonstrated the synthesis of mandelic esters from simple aldehydes via a one-pot Knoevenagel condensation/asymmetric epoxidation/hydrolysis sequence, catalyzed by a chiral urea derivative.[2][14] This method is notable for its operational simplicity and use of readily available starting materials.[14]

  • Biocatalysis: Enzymes represent nature's catalysts and often provide unparalleled selectivity under mild conditions. Dehydrogenase enzymes can reduce α-keto esters to the corresponding α-hydroxy esters with near-perfect enantioselectivity.[15][16] While highly effective, biocatalytic methods can sometimes be limited by substrate scope or the need for specific buffer and cofactor conditions.[1]

Part 3: Head-to-Head Performance Comparison

The choice between a stoichiometric and a catalytic approach depends on various factors, including the desired scale, cost considerations, and available expertise. Below is a comparative summary:

MetricStoichiometric (Chiral Auxiliary)Catalytic (e.g., Corey-Itsuno Reduction)
Atom Economy Low; generates stoichiometric chiral waste.[6]High; catalyst is used in small amounts (1-10 mol%).[10]
Typical Yield Moderate to high (often lowered by extra steps).High.
Enantioselectivity Very High (often >98% de, purifiable).[8]High to Excellent (typically 90-99% ee).[10]
Process Steps High (attachment, reaction, cleavage).[6]Low (one-step transformation).
Chiral Source Stoichiometric, often requires synthesis.Sub-stoichiometric, catalyst may be commercially available.
Scalability Challenging due to cost and waste.Generally more scalable and cost-effective.
Waste Generation High (stoichiometric auxiliary byproducts).Low (minimal catalyst-derived waste).
Predictability High; well-understood steric models.Can require screening of catalysts and conditions.

Part 4: Experimental Protocols

To provide a practical context, detailed protocols for one representative example from each approach are provided below.

Protocol 1: Stoichiometric Synthesis via Evans Auxiliary

Objective: Diastereoselective reduction of an N-glyoxylyl oxazolidinone to afford a precursor to (R)-mandelic acid.

Methodology:

  • Acylation of the Chiral Auxiliary:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.

    • Stir the resulting solution for 30 minutes at -78 °C.

    • In a separate flask, prepare phenylglyoxyloyl chloride by reacting phenylglyoxylic acid with oxalyl chloride.

    • Add the freshly prepared phenylglyoxyloyl chloride (1.1 eq.) in anhydrous THF to the lithium salt solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the N-glyoxylyl oxazolidinone.

  • Diastereoselective Reduction:

    • Dissolve the N-glyoxylyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) and cool the solution to -78 °C.

    • Add a solution of L-Selectride® (1.5 eq., 1.0 M in THF) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the reaction at -78 °C for 3 hours. Monitor by TLC for the disappearance of the starting material.

    • Carefully quench the reaction by the slow addition of 30% aqueous H₂O₂ followed by saturated aqueous NaHCO₃.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Cleavage and Esterification:

    • Dissolve the purified hydroxy-imide product (1.0 eq.) in a 4:1 mixture of THF and water.

    • Add lithium hydroxide (LiOH, 4.0 eq.) and stir at room temperature for 2 hours.

    • Acidify the mixture to pH ~2 with 1M HCl and extract with ethyl acetate to isolate the mandelic acid.

    • To the crude mandelic acid, add methanol (excess) and a catalytic amount of sulfuric acid. Reflux the mixture for 6 hours.

    • After cooling, neutralize the solution, remove the methanol under reduced pressure, and extract the methyl mandelate with ethyl acetate. Purify by chromatography to obtain the final product.

Protocol 2: Catalytic Asymmetric Synthesis via Corey-Itsuno Reduction

Objective: Enantioselective reduction of methyl benzoylformate to (R)-methyl mandelate.

Methodology:

  • Catalyst Preparation (in situ):

    • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add (R)-(-)-2-Butyl-3,3-diphenyl-1,3,2-oxazaborolidine (CBS catalyst, 0.1 eq.).

    • Add anhydrous toluene (to make a 0.5 M solution with respect to the substrate).

    • Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq.) dropwise. Stir for 15 minutes at 0 °C. Causality Note: This step forms the active catalyst-borane complex, which is essential for both activating the ketone and delivering the hydride.[12]

  • Enantioselective Reduction:

    • In a separate flask, prepare a solution of methyl benzoylformate (1.0 eq.) in anhydrous toluene.

    • Add the substrate solution dropwise to the catalyst solution at 0 °C over a period of 30 minutes.

    • Stir the reaction mixture at 0 °C for 2 hours or until TLC analysis indicates complete consumption of the starting material. Experimental Insight: Maintaining a low temperature is crucial for maximizing enantioselectivity by favoring the more ordered transition state.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield (R)-methyl mandelate.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion and Future Perspectives

The asymmetric synthesis of mandelic esters stands as a classic case study in the evolution of synthetic strategy. Stoichiometric methods using chiral auxiliaries, while less atom-economical, remain a powerful and reliable tool, particularly for complex syntheses where predictability is paramount.[6][8] They provide a self-validating system where diastereomeric intermediates can be isolated and characterized, ensuring stereochemical integrity.

However, the future of large-scale, sustainable chemical manufacturing unequivocally lies in catalytic solutions.[5] Advances in transition metal catalysis, organocatalysis, and biocatalysis continue to provide increasingly efficient, selective, and environmentally benign routes to mandelic esters and other chiral molecules.[9][14] The development of one-pot catalytic sequences that build molecular complexity from simple, commercially available feedstocks represents a significant step forward in synthetic efficiency.[2] As the demand for enantiopure pharmaceuticals grows, the continued innovation in asymmetric catalysis will be essential for developing the green, cost-effective, and scalable manufacturing processes of tomorrow.

References

  • Battaglia, V., Meninno, S., & Lattanzi, A. (2025). Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources. Chemistry – A European Journal, 31(4). [Link]

  • Battaglia, V., Meninno, S., & Lattanzi, A. (2025). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. IRIS - UNISA. [Link]

  • Li, S., et al. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. National Institutes of Health (NIH). [Link]

  • Battaglia, V., Meninno, S., & Lattanzi, A. (2025). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. PubMed. [Link]

  • Gopula, V. B. (n.d.). Mandelic Acid: Organocatalyst for Efficient Synthesis of Secondary Amines from Aldehydes and Primary Amines. Journal of Advanced Scientific Research. [Link]

  • Trost, B. M., & Bunt, R. C. (1998). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Journal of the American Chemical Society. [Link]

  • Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • Contreras-Cruz, D. A., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. [Link]

  • Ou Zhimin, Liu Yong, & Nan Yinkang. (2012). Synthesis of (R)-(-)-Mandelic Acid Methyl Ester by Asymmetric Reduction of Methyl Benzoylformate with Yeast Cells. Semantic Scholar. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (n.d.). Enantioselective synthesis of (R)-mandelic acid and (R)-mandelic acid amide. ResearchGate. [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Grokipedia. [Link]

  • Trost, B. M., & Toste, F. D. (1999). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society.
  • Matharu, D. S., et al. (2006). Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. ACS Publications. [Link]

  • Padilla, F. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. ResearchGate. [Link]

  • Anastas, P., & Eghbali, N. (2020). Catalytic versus stoichiometric reagents as a key concept for Green Chemistry. ResearchGate. [Link]

  • Singh, U., & Kumar, S. (2024). Recent advances in catalytic asymmetric synthesis. National Institutes of Health (NIH). [Link]

  • Britton, R. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Uslu, H. (2022). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. MDPI. [Link]

  • SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. SigutLabs. [Link]

  • de Miranda, A. S., et al. (2015). A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin as Key Step. SciELO. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. University of York. [Link]

  • Organic Chemistry Explained. (2022). Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube. [Link]

  • Battaglia, V., et al. (2025). Cover Feature: Asymmetric Organocatalysed Synthesis of ( R )‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources. ResearchGate. [Link]

  • Zhang, Z., et al. (2025). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. PubMed Central. [Link]

  • Yevglevskis, M., et al. (n.d.). A study on the chiral inversion of mandelic acid in humans. RSC Publishing. [Link]

  • Evans, D. A., Helmchen, G., & Roping, M. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Evans, D. A. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]

  • Zhang, P., et al. (2025). Transition-Metal-Catalyzed Asymmetric Benzylic Substitutions Through η3-Benzyl-Metal Intermediates. PubMed. [Link]

  • NRO Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

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Comparative

A Researcher's Guide to Evaluating 3-Methoxymandelic Acid Reference Standards: A Comparative Analysis of Certificates of Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of the reference stan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards employed. This guide offers a comprehensive comparison of Certificates of Analysis (CoA) for 3-methoxymandelic acid, a key biomarker and metabolite. By dissecting the critical quality attributes presented in a typical CoA, this document aims to empower researchers to make informed decisions when selecting a reference standard, ensuring the accuracy and reliability of their analytical results.

The Critical Role of a Well-Characterized Reference Standard

Deconstructing the Certificate of Analysis: A Comparative Overview

The Certificate of Analysis is a formal document that details the quality and purity of a specific batch of a reference standard. While the format may vary between suppliers, a comprehensive CoA for 3-methoxymandelic acid should include the following key parameters. Below is a comparative table illustrating typical specifications from two hypothetical suppliers, "Supplier A" and "Supplier B," to highlight areas of potential variability.

Parameter Supplier A Specification Supplier B Specification Significance in Research
Appearance White to off-white crystalline powderConforms to standardA visual inspection that can indicate potential degradation or contamination.
Identity (IR) Conforms to the structureThe infrared spectrum corresponds to that of a known authentic specimen.Confirms the fundamental chemical structure of the compound.
Identity (¹H-NMR) Conforms to the structureThe proton NMR spectrum is consistent with the structure of 3-methoxymandelic acid.Provides detailed information about the molecular structure and confirms the absence of major organic impurities.
Purity (HPLC) ≥ 99.5%≥ 99.0%A critical measure of the compound's purity, directly impacting the accuracy of quantitative analyses.
Water Content (Karl Fischer) ≤ 0.5%≤ 1.0%Water can affect the stability and accurate weighing of the standard.
Residual Solvents (GC-HS) Meets USP <467> requirementsConforms to internal limitsEnsures that solvents used in the manufacturing process are below levels that could interfere with analyses or pose safety risks.
Heavy Metals ≤ 10 ppmNot testedImportant for standards used in the development of pharmaceutical products for human use.
Assay (on anhydrous basis) 99.5% - 100.5%99.0% - 101.0%The certified content of the analyte, accounting for water and other impurities. This value is crucial for preparing accurate standard solutions.

In-Depth Analysis of Key Quality Attributes and Experimental Verification

To truly trust a reference standard, it is essential to understand the analytical techniques used to certify it. The following sections provide an overview of the key experimental protocols and the scientific rationale behind them.

Identity Confirmation: Ensuring the Molecule is Correct

A. Fourier Transform Infrared (FTIR) Spectroscopy

  • Principle: FTIR spectroscopy identifies a compound based on its unique pattern of infrared light absorption, which corresponds to the vibrations of its chemical bonds. This provides a molecular "fingerprint."

  • Experimental Causality: This is a rapid and highly specific method for confirming the identity of the bulk material. Any significant deviation from the reference spectrum of 3-methoxymandelic acid would indicate a different compound or the presence of significant impurities.

B. Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

  • Principle: ¹H-NMR provides detailed information about the structure of a molecule by analyzing the behavior of hydrogen atoms in a magnetic field. The chemical shift, integration, and splitting pattern of the signals are unique to the arrangement of atoms in the molecule.

  • Experimental Causality: ¹H-NMR is a powerful tool for unambiguous structure elucidation. It not only confirms the identity but can also reveal the presence of structurally related impurities that might not be detected by other methods.

Purity Assessment: Quantifying the Main Component

High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The area of the peak corresponding to 3-methoxymandelic acid relative to the total area of all peaks provides a measure of its purity.

  • Experimental Causality: HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolution and sensitivity. The choice of column, mobile phase, and detector is critical for achieving accurate separation and quantification of the main component and any potential impurities. A purity value of ≥ 99.5% is generally desirable for a high-quality reference standard.

Quantification of Impurities: What Else is in the Vial?

A. Water Content by Karl Fischer Titration

  • Principle: This technique is a highly specific and accurate method for determining the amount of water in a sample. It is based on a chemical reaction between water and a reagent containing iodine.

  • Experimental Causality: 3-methoxymandelic acid can be hygroscopic, meaning it can absorb moisture from the atmosphere. Knowing the precise water content is crucial for accurately weighing the standard to prepare solutions of a known concentration. The assay value is often reported on an "anhydrous basis," which corrects for the water content.

B. Residual Solvents by Gas Chromatography-Headspace (GC-HS)

  • Principle: GC-HS is used to identify and quantify volatile organic compounds, such as solvents, that may remain from the manufacturing process. The headspace technique involves analyzing the vapor above the sample, which is where volatile solvents will be present.

  • Experimental Causality: Residual solvents can be toxic and may interfere with certain analytical methods. Regulatory bodies like the USP have strict limits on the allowable levels of different solvents in pharmaceutical products.

Experimental Protocols: A Self-Validating System

The following are detailed, step-by-step methodologies for the key experiments discussed above. These protocols are designed to be self-validating, meaning they include system suitability checks to ensure the analytical system is performing correctly before sample analysis.

HPLC Purity Determination Workflow

Caption: Workflow for HPLC purity determination of 3-methoxymandelic acid.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of aqueous phosphate buffer and acetonitrile. Degas the mobile phase to prevent air bubbles in the system.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the 3-methoxymandelic acid reference standard and dissolve it in a known volume of mobile phase to create a standard solution of about 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 280 nm.

    • Column Temperature: 30 °C.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the 3-methoxymandelic acid peak should be not more than 2.0%. The tailing factor should be not more than 2.0, and the theoretical plates should be not less than 2000.

  • Analysis: Inject the standard solution and the sample solution into the HPLC system.

  • Calculation: Calculate the purity by the area normalization method, where the percentage purity is the area of the 3-methoxymandelic acid peak divided by the total area of all peaks in the chromatogram.

Water Content Determination by Karl Fischer Titration Workflow

Caption: Workflow for determining water content by Karl Fischer titration.

Protocol:

  • Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Cell Preparation: Add the appropriate Karl Fischer reagent to the titration cell and allow the instrument to titrate to a stable endpoint to neutralize any ambient moisture.

  • Titer Determination: Accurately add a known amount of a certified water standard (e.g., 10 mg) to the titration cell and perform the titration. Repeat this at least three times to determine the average titer of the Karl Fischer reagent (mg H₂O/mL reagent). The RSD should be less than 2.0%.

  • Sample Analysis: Accurately weigh approximately 100 mg of the 3-methoxymandelic acid reference standard and add it to the titration cell.

  • Titration: Titrate the sample to the endpoint.

  • Calculation: The water content is calculated using the following formula: Water (%) = (Volume of KF reagent consumed (mL) x Titer (mg/mL)) / Sample weight (mg) x 100

Conclusion: An Informed Choice for Reliable Results

The Certificate of Analysis is more than just a document; it is a testament to the quality and reliability of a reference standard. By understanding the significance of each parameter and the analytical methods used for their determination, researchers can critically evaluate and compare different sources of 3-methoxymandelic acid reference standards. Opting for a standard with a comprehensive CoA from a reputable supplier is a crucial step in ensuring the generation of accurate, reproducible, and defensible scientific data.

References

  • European Pharmacopoeia (Ph. Eur.) - The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides official standards for medicines and their ingredients. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) - ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. [Link]

  • PubChem - A public database of chemical substances and their properties, maintained by the National Center for Biotechnology Information (NCBI). [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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